2-Pyridin-4-ylquinoline-4-carbohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-4-ylquinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-19-15(20)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13/h1-9H,16H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJPEVIUIHAAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396196 | |
| Record name | 2-pyridin-4-ylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5206-34-8 | |
| Record name | 2-pyridin-4-ylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5206-34-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the Molecular Structure of 2-Pyridin-4-ylquinoline-4-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Pyridin-4-ylquinoline-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document outlines the synthetic pathway, spectroscopic characterization, and data analysis required to confirm the molecule's structure.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a three-step process commencing with the Pfitzinger reaction, followed by esterification and subsequent hydrazinolysis.
Experimental Protocol:
Step 1: Synthesis of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid
The Pfitzinger reaction provides a convenient method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1]
-
In a round-bottom flask, a mixture of isatin (1 equivalent) and 4-acetylpyridine (1 equivalent) is dissolved in ethanol.
-
An aqueous solution of potassium hydroxide (3 equivalents) is added, and the mixture is refluxed for 12-24 hours.[1]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.[2]
-
The solid is collected by filtration, washed with water, and dried to yield 2-(pyridin-4-yl)quinoline-4-carboxylic acid.[3]
Step 2: Synthesis of Ethyl 2-(Pyridin-4-yl)quinoline-4-carboxylate
Esterification of the carboxylic acid is a necessary step to facilitate the subsequent reaction with hydrazine.
-
2-(Pyridin-4-yl)quinoline-4-carboxylic acid (1 equivalent) is suspended in absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is added carefully.[4]
-
The mixture is refluxed for 8-12 hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the ethyl ester.
Step 3: Synthesis of this compound
The final step involves the conversion of the ester to the desired carbohydrazide.
-
Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate (1 equivalent) is dissolved in ethanol.
-
Hydrazine hydrate (5-10 equivalents) is added to the solution.[5][6]
-
The reaction mixture is refluxed for 6-10 hours.
-
Upon cooling, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried to afford this compound.
References
An In-depth Technical Guide to the Chemical Properties of 2-Pyridin-4-ylquinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Pyridin-4-ylquinoline-4-carbohydrazide. Due to the limited availability of data for this specific molecule, this document also draws upon information from closely related structural analogs to provide a broader context for its potential characteristics and biological activities.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is available for the target compound, other properties are inferred from its structural analogs.
| Property | Value | Source |
| IUPAC Name | 2-(pyridin-4-yl)quinoline-4-carbohydrazide | N/A |
| Molecular Formula | C₁₅H₁₂N₄O | [1] |
| Molecular Weight | 264.29 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NN | N/A |
| InChI Key | AMJPEVIUIHAAOF-UHFFFAOYSA-N | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to have moderate water solubility | Inferred from analogs[2] |
| pKa | Not available | |
| LogP | Not available |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of a synthesized compound. While a comprehensive dataset for this compound is not publicly available, the following information has been identified:
-
¹H NMR: A ¹H Nuclear Magnetic Resonance spectrum for 2-(4-pyridinyl)-4-quinolinecarbohydrazide is available on SpectraBase, though full access may require a subscription.[1] The spectrum is recorded in DMSO-d6.[1]
Experimental Protocols: Synthesis of this compound
A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of structurally similar quinoline-4-carbohydrazides, such as the Pfitzinger reaction followed by esterification and hydrazinolysis.[2][3]
Proposed Synthetic Pathway:
A potential synthesis would involve a three-step process:
-
Step 1: Synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid. This can be achieved via the Pfitzinger reaction, which involves the condensation of isatin with a ketone in the presence of a base. In this case, 4-acetylpyridine would be reacted with isatin.
-
Step 2: Esterification of 2-(pyridin-4-yl)quinoline-4-carboxylic acid. The carboxylic acid is converted to its corresponding ethyl or methyl ester. This is typically done by refluxing the acid in the respective alcohol (ethanol or methanol) with a catalytic amount of a strong acid like sulfuric acid.
-
Step 3: Hydrazinolysis of the ester. The final step involves the reaction of the ester with hydrazine hydrate, usually in a solvent like ethanol, to yield the desired this compound.
General Experimental Protocol (Adapted from the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide[2][3]):
-
Materials: Isatin, 4-acetylpyridine, potassium hydroxide, ethanol, sulfuric acid, hydrazine hydrate.
-
Procedure:
-
A mixture of isatin and 4-acetylpyridine is refluxed in an ethanolic solution of potassium hydroxide to yield 2-(pyridin-4-yl)quinoline-4-carboxylic acid.
-
The resulting carboxylic acid is then suspended in ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed to form the ethyl ester.
-
The crude ester is then dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is refluxed for several hours.
-
Upon cooling, the product, this compound, is expected to precipitate out of the solution.
-
The solid product can be collected by filtration, washed with cold ethanol, and recrystallized to obtain the pure compound.
-
Potential Biological Activities
While there is no specific biological data for this compound, the quinoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[4][5][6][7] Derivatives of quinoline have been reported to exhibit a broad spectrum of activities, including:
-
Anticancer: Many quinoline derivatives have been investigated for their potential as anticancer agents.[4][5]
-
Antimicrobial: The quinoline nucleus is a key component of several antibacterial and antifungal drugs.[4][5]
-
Anti-inflammatory: Certain quinoline derivatives have shown promising anti-inflammatory properties.[5][6]
-
Antiviral: The antiviral potential of quinoline compounds has also been an area of active research.[5]
-
Anticonvulsant: Some quinoline derivatives have been evaluated for their anticonvulsant activities.[4][6]
Given these precedents, it is plausible that this compound could exhibit interesting biological properties and warrants further investigation.
Visualizations
As no specific signaling pathways for this compound have been identified, the following diagram illustrates a general experimental workflow for the synthesis and characterization of a novel chemical compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
Synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis pathways for 2-Pyridin-4-ylquinoline-4-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details the core chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a format conducive to laboratory application.
Core Synthesis Pathway
The most prevalent and logical synthetic route to this compound is a three-step process commencing with the construction of the quinoline core, followed by esterification, and culminating in the formation of the carbohydrazide. This pathway is outlined below:
-
Step 1: Pfitzinger Reaction - Synthesis of the foundational scaffold, 2-(Pyridin-4-yl)quinoline-4-carboxylic acid, is achieved through the Pfitzinger reaction. This classic method involves the condensation of isatin with 4-acetylpyridine in a basic medium.[1][2][3] The isatin ring is opened by the base to form an intermediate that then reacts with the enolate of 4-acetylpyridine, ultimately cyclizing to form the quinoline ring.[1]
-
Step 2: Fischer Esterification - The resulting carboxylic acid is then converted to its corresponding ethyl ester, ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate. This is typically accomplished via Fischer esterification, where the carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[4]
-
Step 3: Hydrazinolysis - The final step involves the conversion of the ethyl ester to the target carbohydrazide. This is achieved through the reaction of the ester with hydrazine hydrate, a process known as hydrazinolysis.[4][5][6] The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable carbohydrazide.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound. Please note that yields can vary based on reaction scale and purification methods.
| Step | Reaction | Reactants | Products | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pfitzinger Reaction | Isatin, 4-Acetylpyridine | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | Ethanol/Water | Potassium Hydroxide | Reflux | 12-48 | 60-85 (estimated) |
| 2 | Fischer Esterification | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid, Ethanol | Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate | Ethanol | Sulfuric Acid | Reflux | 4-8 | 70-80 (estimated) |
| 3 | Hydrazinolysis | Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate, Hydrazine Hydrate | This compound | Ethanol | - | Reflux | 4-6 | 85-95 (estimated) |
Note: Yields are estimated based on analogous reactions reported in the literature, as specific yields for this exact synthetic sequence are not consistently documented in a single source.[3][5]
Experimental Protocols
Step 1: Synthesis of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid
This protocol is adapted from the general Pfitzinger reaction conditions for the synthesis of 2-arylquinoline-4-carboxylic acids.[3][5]
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 g, 53.5 mmol) in a mixture of ethanol (50 mL) and water (10 mL).
-
Add isatin (5.0 g, 34.0 mmol) to the basic solution and heat the mixture to reflux until the isatin has completely dissolved and the initial purple color fades to a pale yellow.
-
To the refluxing solution, add 4-acetylpyridine (4.1 g, 34.0 mmol) dropwise over 15 minutes.
-
Continue to reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture to a pH of approximately 5-6 with glacial acetic acid. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven. Recrystallization from ethanol or a mixture of ethanol and water can be performed for further purification.
Step 2: Synthesis of Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate
This protocol follows the standard procedure for Fischer esterification.[4]
-
Suspend the dried 2-(pyridin-4-yl)quinoline-4-carboxylic acid (5.0 g, 20.0 mmol) in absolute ethanol (100 mL) in a round-bottom flask fitted with a reflux condenser.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the suspension with stirring.
-
Heat the reaction mixture to reflux and maintain it for 6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold water (200 mL).
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
The crude ester can be purified by recrystallization from ethanol.
Step 3: Synthesis of this compound
This protocol is based on the general method for the hydrazinolysis of esters.[5][6]
-
Dissolve the ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate (4.0 g, 14.4 mmol) in absolute ethanol (80 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (99-100%, 5 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 5 hours. A precipitate may form during the reaction.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and then dry it in a vacuum oven to obtain the final product, this compound.
Visualizing the Synthesis Pathway
The following diagrams illustrate the overall synthesis workflow and the logical relationships between the reactants and products.
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical progression from starting materials to the final product.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. Pfitzinger Reaction [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. researchgate.net [researchgate.net]
Enigma of 2-Pyridin-4-ylquinoline-4-carbohydrazide: An Analysis of Uncharted Mechanisms of Action
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific mechanism of action for 2-Pyridin-4-ylquinoline-4-carbohydrazide. While this compound is commercially available as a chemical entity, there is a notable absence of published experimental studies detailing its biological activity, molecular targets, or the signaling pathways it may modulate. This technical guide, therefore, addresses this informational void by summarizing the known mechanisms of action of structurally related compounds, providing a foundational context for future research into this specific molecule.
Researchers and drug development professionals investigating this compound are encouraged to consider the biological activities of its core components: the pyridine-4-carbohydrazide and the quinoline-4-carbohydrazide moieties. Analysis of derivatives from these families offers potential, albeit theoretical, starting points for investigation.
Insights from Structurally Related Compounds
To facilitate hypothesis-driven research, this guide presents data on the biological activities of closely related quinoline and pyridine carbohydrazide derivatives. It is crucial to underscore that these findings are not directly applicable to this compound but may offer valuable parallels for initial screening and experimental design.
Quinoline-4-Carbohydrazide Derivatives: Antimicrobial and Anticancer Potential
Derivatives of quinoline-4-carbohydrazide have demonstrated notable activity in both antimicrobial and anticancer research. The synthetic flexibility of the quinoline ring allows for a wide range of structural modifications, leading to compounds that can interact with various biological targets.[1]
One area of investigation has focused on their role as microbial DNA gyrase inhibitors.[1][2] For instance, certain 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds showing inhibitory effects on S. aureus DNA gyrase.[2]
In the realm of oncology, 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been explored as potential anticancer agents. These compounds have been shown to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[3]
Table 1: Quantitative Data for Quinoline-4-Carbohydrazide Derivatives
| Compound Class | Specific Derivative Example | Target | Biological Activity | IC50 Value | Reference |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives | Compound 10 | S. aureus DNA gyrase | Antimicrobial | 8.45 µM | [2] |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives | Compound 6b | S. aureus DNA gyrase | Antimicrobial | 33.64 µM | [2] |
| 2-(quinoline-4-carbonyl)hydrazide-acrylamide Hybrids | Compound 6h | EGFR-TK | Antiproliferative (MCF-7 cells) | 2.71 µM | [3] |
| 2-(quinoline-4-carbonyl)hydrazide-acrylamide Hybrids | Compound 6a | EGFR-TK | Antiproliferative (MCF-7 cells) | 3.39 µM | [3] |
| 2-(quinoline-4-carbonyl)hydrazide-acrylamide Hybrids | Compound 6b | EGFR-TK | Antiproliferative (MCF-7 cells) | 5.94 µM | [3] |
Pyridine-4-Carbohydrazide Derivatives: A Foundation in Medicinal Chemistry
Pyridine-4-carbohydrazide, widely known as the anti-tuberculosis drug isoniazid, serves as a versatile scaffold for the development of new therapeutic agents.[4] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4] While the primary application of isoniazid is in treating tuberculosis, its derivatives have been investigated for a broad spectrum of in-silico predicted biological activities, including antibacterial, antiviral, antiprotozoal, anti-inflammatory, and anticancer effects.[5]
It is important to note that much of the available data on novel pyridine-4-carbohydrazide derivatives is based on computational predictions rather than experimental validation.
Proposed Mechanisms of Action for Related Compound Classes
The following diagrams illustrate the potential mechanisms of action for the related compound classes discussed. These are hypothetical pathways for this compound and should be investigated experimentally.
Figure 1: Hypothesized antimicrobial mechanism of action for quinoline-4-carbohydrazide derivatives.
Figure 2: Hypothesized anticancer mechanism of action for quinoline-4-carbohydrazide derivatives.
Experimental Protocols for Future Investigation
To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following are suggested protocols based on the activities of related compounds.
Antimicrobial Activity Screening
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium.
-
Inoculate each dilution with a standardized suspension of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
DNA Gyrase Inhibition Assay:
-
Utilize a commercial DNA gyrase supercoiling assay kit.
-
Incubate relaxed plasmid DNA with DNA gyrase in the presence of varying concentrations of this compound.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Inhibition of supercoiling will be indicated by a decrease in the amount of supercoiled DNA.
-
Anticancer Activity Screening
-
Cell Viability Assay (e.g., MTT Assay):
-
Seed cancer cell lines (e.g., MCF-7 breast cancer cells) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Add MTT reagent and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
-
EGFR Tyrosine Kinase Inhibition Assay:
-
Employ a commercially available EGFR kinase assay kit (e.g., ELISA-based or fluorescence-based).
-
Incubate recombinant human EGFR with a specific substrate and ATP in the presence of various concentrations of this compound.
-
Quantify the kinase activity according to the kit's instructions to determine the IC50 value.
-
Conclusion
The mechanism of action of this compound remains an unexplored area of medicinal chemistry. The information presented in this guide on structurally analogous compounds offers a rational basis for initiating investigations into its potential antimicrobial and anticancer properties. A rigorous experimental approach, starting with broad phenotypic screening and progressing to specific target-based assays, will be essential to unravel the therapeutic potential of this molecule. The provided experimental outlines and hypothesized pathways serve as a roadmap for researchers embarking on this endeavor.
References
- 1. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmjpublishers.com [cmjpublishers.com]
- 5. mdpi.com [mdpi.com]
Potential Biological Targets of 2-Pyridin-4-ylquinoline-4-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological targets of the novel compound 2-Pyridin-4-ylquinoline-4-carbohydrazide. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally related compounds to predict its likely mechanisms of action and therapeutic potential. By examining derivatives of quinoline-4-carbohydrazide and analogues featuring both quinoline and pyridine moieties, we extrapolate potential biological targets, signaling pathways, and antineoplastic activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of this class of compounds.
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The incorporation of a carbohydrazide linker introduces an additional pharmacophore known for its diverse biological functions, including anticancer effects.[7] The specific linkage of a pyridine ring to the quinoline core at the 2-position suggests the potential for unique interactions with biological targets. This guide explores the probable biological landscape of this compound by analyzing the established activities of its structural analogues.
Predicted Biological Activity: Anticancer Potential
Based on the biological evaluation of closely related compounds, this compound is predicted to possess significant antiproliferative and anticancer properties. The primary evidence stems from studies on quinoline-4-carbohydrazide derivatives, which have demonstrated potent activity against various cancer cell lines.
Potential Molecular Targets
2.1.1. Epidermal Growth Factor Receptor (EGFR) Kinase
Structurally similar 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been identified as potent inhibitors of EGFR kinase.[8][9] This suggests that this compound may also target the ATP-binding site of EGFR, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.
2.1.2. Cyclin-Dependent Kinase 2 (CDK2)
Molecular docking studies of quinoline-based dihydrazone derivatives suggest a potential interaction with CDK2, a key regulator of the cell cycle.[10] Inhibition of CDK2 would lead to cell cycle arrest, preventing cancer cells from progressing through the G1/S phase transition.
2.1.3. DNA Intercalation
The planar aromatic structure of the quinoline and pyridine rings raises the possibility of DNA intercalation as a mechanism of action.[10] By inserting between DNA base pairs, the compound could interfere with DNA replication and transcription, ultimately leading to apoptosis.
Predicted Cellular Effects
2.2.1. Induction of Apoptosis
Analogous compounds have been shown to induce apoptosis in cancer cells.[9][10] This is likely mediated through the upregulation of pro-apoptotic proteins such as p53 and caspase-9, and potentially through the generation of reactive oxygen species (ROS).[8][10]
2.2.2. Cell Cycle Arrest
Inhibition of key cell cycle regulators like EGFR and CDK2 is expected to result in cell cycle arrest, primarily at the G1 phase.[7][8] This prevents the proliferation of malignant cells.
Quantitative Data from Structurally Related Compounds
The following tables summarize the quantitative data from key studies on structurally analogous compounds, providing a basis for predicting the potential potency of this compound.
Table 1: Antiproliferative Activity of 2-(Quinoline-4-carbonyl)hydrazide-Acrylamide Hybrids against MCF-7 Breast Cancer Cells.[8][9]
| Compound | IC₅₀ (µM) vs. MCF-7 |
| 6a | 3.39 |
| 6b | 5.94 |
| 6h | 2.71 |
| Doxorubicin (Ref.) | 6.18 |
Table 2: EGFR Kinase Inhibitory Activity of 2-(Quinoline-4-carbonyl)hydrazide-Acrylamide Hybrids.[8]
| Compound | IC₅₀ (µM) vs. EGFR Kinase |
| 6h | 0.22 |
| Lapatinib (Ref.) | 0.18 |
Table 3: Antiproliferative Activity of Quinoline-Based Dihydrazone Derivatives.[10]
| Compound | Cell Line | IC₅₀ (µM) |
| 3b | MCF-7 | 7.016 |
| 3c | MCF-7 | 7.05 |
| 3c | BGC-823 | 8.12 |
| 3c | BEL-7402 | 9.34 |
| 3c | A549 | 10.21 |
| 5-FU (Ref.) | MCF-7 | >50 |
Experimental Protocols for Key Cited Experiments
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[10]
EGFR Kinase Inhibition Assay
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain.
-
Reaction Mixture: The reaction is typically performed in a buffer containing the EGFR kinase enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[8]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.[7][8]
Visualizations: Signaling Pathways and Workflows
Caption: Predicted inhibition of the EGFR signaling pathway by this compound.
Caption: Hypothesized mechanism of G1 phase cell cycle arrest via CDK2 inhibition.
Caption: A typical experimental workflow for the evaluation of a novel anticancer compound.
Conclusion and Future Directions
While direct experimental validation is pending, the structural features of this compound, in conjunction with data from its close analogues, strongly suggest its potential as a novel anticancer agent. The most probable biological targets include EGFR kinase and CDK2, leading to the induction of apoptosis and cell cycle arrest. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines. Subsequent studies should aim to confirm its molecular targets and elucidate the precise mechanisms underlying its predicted biological activity. The data presented in this guide provides a solid rationale for the further investigation of this compound as a promising therapeutic candidate.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. jddtonline.info [jddtonline.info]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 2-Pyridin-4-ylquinoline-4-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of 2-Pyridin-4-ylquinoline-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule, supported by data from analogous compounds and established spectroscopic principles. Detailed experimental protocols for obtaining such data are also presented.
Molecular Structure and Properties
-
Molecular Formula: C₁₅H₁₂N₄O
-
Molecular Weight: 264.29 g/mol [1]
-
IUPAC Name: 2-(pyridin-4-yl)quinoline-4-carbohydrazide
-
CAS Number: 5206-34-8
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. While experimental ¹H NMR data is referenced, the ¹³C NMR, IR, and Mass Spectrometry data are predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | br s | 1H | -CO -NH -NH₂ |
| ~8.80 | d | 2H | H-2', H-6' (Pyridinyl) |
| ~8.40 | s | 1H | H-3 (Quinoline) |
| ~8.20 | d | 1H | H-5 (Quinoline) |
| ~8.00 | d | 2H | H-3', H-5' (Pyridinyl) |
| ~7.80 - 7.90 | m | 2H | H-8, H-6 (Quinoline) |
| ~7.60 | t | 1H | H-7 (Quinoline) |
| ~4.60 | br s | 2H | -CO-NH-NH₂ |
Note: Data is predicted based on typical chemical shifts for quinoline and pyridine derivatives in DMSO-d₆. The broad singlets for the hydrazide protons are due to quadrupole broadening and hydrogen exchange.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C =O (Hydrazide) |
| ~156.0 | C -2 (Quinoline) |
| ~150.0 | C -2', C -6' (Pyridinyl) |
| ~148.0 | C -8a (Quinoline) |
| ~145.0 | C -4' (Pyridinyl) |
| ~142.0 | C -4 (Quinoline) |
| ~130.0 | C -7 (Quinoline) |
| ~129.0 | C -5 (Quinoline) |
| ~128.0 | C -4a (Quinoline) |
| ~125.0 | C -6 (Quinoline) |
| ~122.0 | C -3', C -5' (Pyridinyl) |
| ~120.0 | C -8 (Quinoline) |
| ~118.0 | C -3 (Quinoline) |
Note: Predicted values are based on the analysis of similar heterocyclic systems and known substituent effects.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H stretching (asymmetric & symmetric) |
| 3050 - 3150 | Weak | Aromatic C-H stretching |
| ~1670 | Strong | C=O stretching (Amide I) |
| ~1600 | Medium | C=N and C=C stretching (Quinoline/Pyridine) |
| ~1540 | Medium | N-H bending (Amide II) |
| 1400 - 1500 | Medium | Aromatic C=C stretching |
| ~1250 | Medium | C-N stretching |
| 750 - 850 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Species |
| 264.10 | [M]⁺ (Molecular Ion) |
| 265.11 | [M+H]⁺ (Protonated Molecule) |
| 233.09 | [M-NHNH₂]⁺ |
| 205.08 | [M-CONHNH₂]⁺ |
Note: The exact mass of this compound is 264.1011 g/mol .[1] The fragmentation pattern is predicted based on the typical behavior of hydrazide-containing compounds.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis
A common route for the synthesis of this compound involves a two-step process:
-
Esterification: 2-(Pyridin-4-yl)quinoline-4-carboxylic acid is esterified, typically using methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude ester is purified.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The mixture is refluxed for several hours. The product, this compound, often precipitates from the reaction mixture upon cooling and can be collected by filtration, followed by washing with a cold solvent and recrystallization to yield the pure compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition: Standard acquisition parameters are used. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (or the residual solvent peak of DMSO-d₆ at 2.50 ppm).
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is used.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Data Acquisition: The sample solution is infused into the ESI source. Mass spectra are acquired in positive ion mode to observe the [M+H]⁺ ion. The mass-to-charge ratio (m/z) is recorded.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: General workflow for synthesis and spectroscopic characterization.
References
In-Silico Modeling and Docking Studies of 2-Pyridin-4-ylquinoline-4-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-silico modeling and molecular docking studies of 2-Pyridin-4-ylquinoline-4-carbohydrazide, a novel compound with significant potential in drug discovery. This document details the computational methodologies, summarizes key quantitative data, and outlines experimental protocols relevant to the investigation of this and structurally similar quinoline derivatives.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a pyridine ring and a carbohydrazide moiety into the quinoline scaffold, as seen in this compound, presents a unique chemical architecture that may offer enhanced therapeutic potential. In-silico modeling and molecular docking are powerful computational tools that allow for the prediction of the binding affinity and interaction of a ligand with its biological target, thereby accelerating the drug discovery process by identifying promising candidates for further experimental validation.
This guide focuses on the in-silico analysis of this compound, with a particular emphasis on its potential as an inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), a key target in cancer therapy.
Computational Methodologies
The in-silico evaluation of this compound and its analogs typically involves a multi-step computational workflow. This process begins with the preparation of the ligand and protein structures, followed by molecular docking simulations to predict the binding mode and affinity. Subsequently, the pharmacokinetic properties and potential toxicity of the compound are assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Molecular Docking Protocol
Molecular docking studies are performed to predict the preferred orientation of the ligand when bound to a target protein and to estimate the strength of the interaction.
Experimental Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR-TK) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm.
-
The protein structure is then energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical drawing software like ChemDraw.
-
The 2D structure is converted to a 3D structure and its geometry is optimized using a suitable computational method (e.g., DFT with B3LYP functional).
-
Gasteiger charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Molecular docking is performed using software such as AutoDock Vina or PyRx.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
The resulting docking poses are analyzed to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
ADMET Prediction
In-silico ADMET prediction is crucial for evaluating the drug-likeness of a compound. Various computational models and web-based tools are used to predict these properties.
Experimental Protocol:
-
Physicochemical Properties and Drug-Likeness:
-
The molecular structure of the compound is submitted to online servers like SwissADME or Molinspiration.
-
Parameters such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated.
-
Compliance with drug-likeness rules, such as Lipinski's Rule of Five, is assessed.
-
-
Pharmacokinetic and Toxicity Prediction:
-
Web servers like admetSAR or pkCSM are used to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity (e.g., mutagenicity, carcinogenicity).
-
Quantitative Data Presentation
The following tables summarize representative quantitative data for 2-arylquinoline-4-carbohydrazide derivatives, which are structurally analogous to the target compound. This data is compiled from various in-silico and in-vitro studies on similar quinoline-based compounds.
Table 1: In-Vitro Anticancer Activity of Representative 2-Arylquinoline-4-carbohydrazide Derivatives
| Compound ID | R-group on Aryl Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | 4-OCH3 | MCF-7 | 3.39 | [1] |
| 6b | 4-CH3 | MCF-7 | 5.94 | [1] |
| 6h | 4-NO2 | MCF-7 | 2.71 | [1] |
| Doxorubicin | - | MCF-7 | 6.18 | [1] |
Table 2: EGFR-TK Inhibitory Activity of Selected Derivatives
| Compound ID | R-group on Aryl Moiety | IC50 (µM) | Reference |
| 6h | 4-NO2 | 0.22 | [1] |
| Lapatinib | - | 0.18 | [1] |
Table 3: Predicted ADMET Properties of Representative Quinoline Hydrazone Derivatives
| Compound ID | BBB Permeability | GI Absorption | AMES Mutagenicity | Carcinogenicity | Acute Oral Toxicity (LD50 mol/kg) | Reference |
| 4a | +0.6607 | High | Non-mutagenic | Non-carcinogenic | 2.235 | [2] |
| 4c | +0.6857 | High | Non-mutagenic | Non-carcinogenic | Not provided | [2] |
Table 4: Molecular Docking Scores of Quinoline Hydrazone Derivatives against S. aureus DNA Gyrase A
| Compound ID | Docking Score (kcal/mol) | Reference |
| 48 | -9.29 | [3][4] |
| 49 | -8.47 | [3][4] |
Synthesis Protocol
The synthesis of 2-arylquinoline-4-carbohydrazide derivatives typically involves a multi-step process. The following is a general protocol based on established methods.
Experimental Protocol:
-
Synthesis of 2-Arylquinoline-4-carboxylic acid:
-
A mixture of an appropriate aromatic aldehyde, pyruvic acid, and aniline in ethanol is refluxed for several hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to yield the 2-arylquinoline-4-carboxylic acid.
-
-
Synthesis of Ethyl 2-Arylquinoline-4-carboxylate:
-
The 2-arylquinoline-4-carboxylic acid is dissolved in absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for an extended period.
-
After cooling, the solution is poured into ice-cold water, and the resulting precipitate is filtered, washed, and recrystallized to give the corresponding ethyl ester.
-
-
Synthesis of 2-Arylquinoline-4-carbohydrazide:
-
The ethyl 2-arylquinoline-4-carboxylate is dissolved in ethanol, and hydrazine hydrate is added.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the solid product separates out, which is then filtered, washed with ethanol, and recrystallized to afford the final 2-arylquinoline-4-carbohydrazide.
-
Mandatory Visualizations
Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is often implicated in cancer.[5] Quinoline derivatives are frequently investigated as potential inhibitors of EGFR tyrosine kinase.
Caption: EGFR signaling pathway and the inhibitory action of the title compound.
Experimental Workflow
The in-silico analysis of potential drug candidates follows a structured workflow, from initial data acquisition to the final analysis of results.
References
- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Genesis and Ascendance of Quinoline-4-Carbohydrazides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent biological activities. First isolated from coal tar in 1834, the quinoline ring system has since become a privileged structure in the design of therapeutic agents.[1] This technical guide provides an in-depth exploration of a particularly significant subclass: the quinoline-4-carbohydrazides. We will delve into the historical context of their discovery, detail their synthesis, present their biological activities with quantitative data, and elucidate their mechanisms of action through signaling pathway diagrams. This document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.
Historical Perspective: The Convergence of Quinoline and Hydrazide Chemistry
While a singular definitive report on the first synthesis of the parent quinoline-4-carbohydrazide is not readily apparent in historical literature, its emergence can be understood as the confluence of two significant streams of chemical and medicinal research in the late 19th and early 20th centuries: the development of synthetic routes to quinolines and the discovery of the biological significance of the hydrazide functional group.
The foundational methods for constructing the quinoline-4-carboxylic acid core, the immediate precursor to quinoline-4-carbohydrazides, were established in the 1880s. The Doebner-von Miller reaction , first described in 1881, provided a pathway to quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3][4] Shortly after, in 1886, Wilhelm Pfitzinger reported that the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base yields substituted quinoline-4-carboxylic acids, a method now famously known as the Pfitzinger reaction .[5][6] These classical reactions were instrumental in making a wide array of substituted quinoline-4-carboxylic acids accessible for further investigation.
The second crucial element, the hydrazide moiety, gained prominence in medicinal chemistry with the discovery of the remarkable antitubercular activity of isoniazid (isonicotinic acid hydrazide) in the early 1950s. This discovery highlighted the potential of the carbohydrazide group as a key pharmacophore, sparking widespread interest in synthesizing and evaluating other hydrazide-containing compounds for therapeutic purposes. It is within this context of established quinoline synthesis and the burgeoning field of hydrazide-based drug discovery that quinoline-4-carbohydrazides were likely first synthesized and investigated for their biological potential.
Synthesis of the Quinoline-4-Carbohydrazide Core
The synthesis of quinoline-4-carbohydrazide and its derivatives is a well-established process, typically commencing with the construction of the quinoline-4-carboxylic acid ring system, followed by conversion to the carbohydrazide.
Synthesis of the Quinoline-4-Carboxylic Acid Precursor
As mentioned, the Pfitzinger and Doebner reactions are classical methods for obtaining the quinoline-4-carboxylic acid scaffold. The Pfitzinger reaction, in particular, is a versatile method that involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions.[5][7]
Conversion to Quinoline-4-Carbohydrazide
Once the quinoline-4-carboxylic acid is obtained, the synthesis of the corresponding carbohydrazide is typically a two-step process:
-
Esterification: The carboxylic acid is first converted to its corresponding ester, commonly an ethyl or methyl ester. This is often achieved by refluxing the carboxylic acid in the respective alcohol (e.g., absolute ethanol) with a catalytic amount of a strong acid, such as concentrated sulfuric acid.[8][9]
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, usually in a suitable solvent like ethanol, and heated to reflux. This reaction substitutes the alkoxy group of the ester with the hydrazinyl group (-NHNH2) to yield the final quinoline-4-carbohydrazide.[8][10]
This synthetic sequence is highly adaptable, allowing for the introduction of a wide variety of substituents on the quinoline ring, which has been extensively exploited to modulate the biological activity of the resulting carbohydrazide derivatives.
Biological Activities and Quantitative Data
Quinoline-4-carbohydrazide derivatives have demonstrated a broad spectrum of biological activities, with the most notable being their antimicrobial and anticancer properties.
Antimicrobial Activity
A significant body of research has focused on the development of quinoline-4-carbohydrazide derivatives as potent antimicrobial agents, particularly against Gram-positive bacteria and Mycobacterium tuberculosis.
Table 1: In Vitro Antibacterial Activity of Selected Quinoline-4-Carbohydrazide Derivatives
| Compound | Bacterial Strain | MIC (µM) | Reference |
| 5 | S. aureus | 49.04 | [8] |
| 6a | S. aureus | 164.35 | [8] |
| 6b | S. aureus | 38.64 | [8] |
| 10 | S. aureus | 191.36 | [8] |
| 11 | S. aureus | 192.29 | [8] |
| 13 | S. aureus | 381.81 | [8] |
| 14 | S. aureus | 761.77 | [8] |
Note: Compound numbering corresponds to the referenced literature.
Anticancer Activity
The quinoline-4-carbohydrazide scaffold has also been investigated for its potential as an anticancer agent. Derivatives have shown significant cytotoxic effects against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Selected Quinoline-4-Carbohydrazide-Acrylamide Hybrids against MCF-7 Breast Cancer Cells
| Compound | IC50 (µM) | Reference |
| 5 | 12.47 ± 0.40 | [9] |
| 6a | 3.39 | [9] |
| 6b | 5.94 | [9] |
| 6h | 2.71 | [9] |
| Doxorubicin (Ref.) | 6.18 | [9] |
Note: Compound numbering corresponds to the referenced literature.
Mechanisms of Action and Signaling Pathways
The biological activities of quinoline-4-carbohydrazide derivatives are attributed to their interaction with specific molecular targets, leading to the disruption of essential cellular processes.
Inhibition of Bacterial DNA Gyrase
One of the primary mechanisms of antimicrobial action for many quinoline derivatives is the inhibition of bacterial DNA gyrase.[8] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these compounds prevent the proper management of DNA topology, leading to the cessation of DNA synthesis and ultimately bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by quinoline-4-carbohydrazide derivatives.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
In the context of cancer, certain quinoline-4-carbohydrazide derivatives have been shown to inhibit the signaling pathway of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and metastasis. By inhibiting the tyrosine kinase activity of EGFR, these compounds can block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Disruption of EGFR signaling in cancer cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of quinoline-4-carbohydrazide compounds.
General Procedure for the Synthesis of 2-Aryl-quinoline-4-carbohydrazide
-
Synthesis of 2-Aryl-quinoline-4-carboxylic acid: To a solution of isatin in ethanol, a base (e.g., potassium hydroxide) and an appropriate acetophenone are added. The mixture is refluxed for several hours. After cooling, the reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.[8]
-
Esterification: The synthesized quinoline-4-carboxylic acid is dissolved in absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for an extended period. The solvent is then removed under reduced pressure, and the residue is neutralized to obtain the ethyl ester.[8]
-
Hydrazinolysis: The ethyl ester is dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is refluxed for several hours. Upon cooling, the quinoline-4-carbohydrazide precipitates and is collected by filtration, washed, and recrystallized.[8]
In Vitro Antimicrobial Activity Assessment
-
Agar Well Diffusion Method: This method is used for preliminary screening of antimicrobial activity. A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then made in the agar, and a solution of the test compound is added to each well. After incubation, the diameter of the zone of inhibition around each well is measured.[8]
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using a two-fold serial dilution method. A series of dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. A standardized suspension of the microorganism is added to each well. The plates are incubated, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[8]
In Vitro Anticancer Activity Assay
-
MTT Assay: The cytotoxic effect of the compounds on cancer cell lines (e.g., MCF-7) is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT reagent is then added, which is converted to formazan by viable cells. The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Conclusion
The quinoline-4-carbohydrazide scaffold represents a versatile and highly promising platform for the development of novel therapeutic agents. Stemming from the rich history of quinoline synthesis and the recognition of the hydrazide moiety's medicinal importance, this class of compounds has demonstrated significant potential in combating both infectious diseases and cancer. Their well-defined synthetic routes allow for extensive structural modifications, enabling the fine-tuning of their biological activity. The elucidation of their mechanisms of action, such as the inhibition of DNA gyrase and EGFR signaling, provides a rational basis for the design of more potent and selective derivatives. The quantitative data and experimental protocols presented in this guide underscore the continued relevance of quinoline-4-carbohydrazides in modern drug discovery and development, offering a solid foundation for future research in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 10. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
2-Pyridin-4-ylquinoline-4-carbohydrazide CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Pyridin-4-ylquinoline-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, physicochemical properties, and insights into its synthesis and potential biological activities, with a focus on its relevance to cancer research.
Core Compound Identifiers
This compound is a distinct isomer within the pyridinylquinoline carbohydrazide family. Precise identification is crucial for research and development activities.
| Identifier | Value |
| CAS Number | 5206-34-8[1] |
| Molecular Formula | C₁₅H₁₂N₄O[1] |
| Molecular Weight | 264.28 g/mol [1] |
| IUPAC Name | 2-(pyridin-4-yl)quinoline-4-carbohydrazide |
| Synonyms | 2-(4-pyridyl)quinoline-4-carbohydrazide |
Physicochemical Properties
| Property | Value (for 2-(pyridin-4-yl)quinoline-4-carboxylic acid) |
| Molecular Weight | 250.25 g/mol [2][3] |
| Molecular Formula | C₁₅H₁₀N₂O₂[2][3] |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: the formation of the quinoline-4-carboxylic acid core, followed by its conversion to the corresponding carbohydrazide.
Step 1: Synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid
A common method for synthesizing the quinoline-4-carboxylic acid backbone is the Doebner-von Miller reaction or a related cyclization strategy. One potential pathway involves the reaction of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid. A more specific approach for related compounds involves the Pfitzinger reaction, which condenses isatin with a carbonyl compound. For instance, the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid is achieved by reacting isatin with 4-bromoacetophenone in the presence of a base.[4]
General Experimental Protocol (Pfitzinger Reaction for Analogue Synthesis): [4]
-
Reactants: Isatin and 4-acetylpyridine are refluxed in ethanol under basic conditions.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification.
-
Purification: The crude product is collected by filtration, washed, and purified by recrystallization to yield 2-(pyridin-4-yl)quinoline-4-carboxylic acid.
Step 2: Conversion to this compound
The carboxylic acid is then converted to the carbohydrazide. This is typically achieved by first forming an ester or an acid chloride, which then reacts with hydrazine hydrate.
General Experimental Protocol (Hydrazinolysis):
-
Esterification/Acid Chloride Formation: The synthesized 2-(pyridin-4-yl)quinoline-4-carboxylic acid is converted to its methyl or ethyl ester by refluxing in the respective alcohol with a catalytic amount of acid. Alternatively, it can be converted to the acid chloride using a chlorinating agent like thionyl chloride.
-
Hydrazinolysis: The resulting ester or acid chloride is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol.[5]
-
Product Isolation: Upon completion of the reaction, the mixture is cooled, and the precipitated this compound is collected by filtration, washed, and can be further purified by recrystallization.[5]
Potential Biological Activity and Signaling Pathways
Derivatives of quinoline carbohydrazide have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.[6][7][8][9] These compounds have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of quinoline-based compounds against various cancer cell lines. For instance, novel derivatives of a 2-(quinoline-4-carbonyl)hydrazide scaffold have shown significant antiproliferative activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC₅₀ values more potent than the reference drug Doxorubicin.[6][7][9] Specifically, compounds have demonstrated IC₅₀ values in the low micromolar range, such as 2.71 µM, 3.39 µM, and 5.94 µM against MCF-7 cells.[6][7][9]
Targeting Receptor Tyrosine Kinase Signaling Pathways
The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit receptor tyrosine kinases (RTKs) that are crucial for tumor growth and progression.[10] Key pathways that are often targeted include:
-
EGFR (Epidermal Growth Factor Receptor) Signaling: The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation.[2][11] Its aberrant activation is a hallmark of many cancers. Some quinoline-4-carbonyl)hydrazide derivatives have been shown to be potent inhibitors of EGFR kinase, with IC₅₀ values as low as 0.22 µM.[6][7]
-
c-Met (Hepatocyte Growth Factor Receptor) Signaling: The HGF/c-Met signaling cascade is involved in cell motility, invasion, and morphogenesis.[4][12][13][14] Its dysregulation is linked to tumor metastasis.
-
VEGF (Vascular Endothelial Growth Factor) Signaling: The VEGF pathway is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[][16][17][18]
The inhibition of these pathways by quinoline derivatives can lead to the suppression of tumor growth and progression.
Visualizing Workflows and Pathways
Synthetic Workflow
Caption: Synthetic route for this compound.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and potential inhibition by quinoline derivatives.
c-Met and VEGF Signaling Pathways
References
- 1. CAS:5206-34-8, 2-(Pyridin-4-yl)quinoline-4-carbohydrazide-毕得医药 [bidepharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. medium.com [medium.com]
- 18. ClinPGx [clinpgx.org]
A Technical Guide to the Physicochemical Characteristics of 2-Pyridin-4-ylquinoline-4-carbohydrazide
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Pyridin-4-ylquinoline-4-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and development. This document outlines the synthesis, spectral characteristics, and other key physicochemical data, supported by detailed experimental protocols and visual diagrams.
Chemical Identity and Properties
This compound is a complex molecule incorporating both a quinoline and a pyridine ring, linked by a carbohydrazide functional group. These structural motifs are prevalent in many biologically active compounds.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₄O | [1] |
| Molecular Weight | 264.29 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in DMSO (predicted) | [1] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process. The initial step involves the formation of the quinoline core via a condensation reaction, followed by the conversion of a carboxylic acid or ester intermediate to the final carbohydrazide.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid
-
To a solution of isatin (1 equivalent) in ethanol, add 4-(pyridin-4-yl)acetophenone (1 equivalent).
-
Add a solution of potassium hydroxide (3 equivalents) in water.
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-(pyridin-4-yl)quinoline-4-carboxylic acid.
Step 2: Synthesis of this compound
-
Suspend 2-(pyridin-4-yl)quinoline-4-carboxylic acid (1 equivalent) in absolute ethanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst and reflux for 8-10 hours to form the ethyl ester.
-
After esterification is complete (monitored by TLC), cool the mixture.
-
Add hydrazine hydrate (1.5 equivalents) to the ethanolic solution of the ester.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Spectroscopic Characterization
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.5 | Singlet | -CONH- |
| ~9.0 | Doublet | Pyridine H-2, H-6 |
| ~8.5 | Doublet | Quinoline H-5 |
| ~8.2 | Doublet | Quinoline H-8 |
| ~8.0 | Triplet | Quinoline H-7 |
| ~7.8 | Triplet | Quinoline H-6 |
| ~7.7 | Doublet | Pyridine H-3, H-5 |
| ~7.5 | Singlet | Quinoline H-3 |
| ~4.5 | Broad Singlet | -NH₂ |
Note: These are predicted values based on known spectra of similar quinoline and pyridine derivatives. Actual experimental values may vary. A ¹H NMR spectrum for this compound is noted to be available in a spectral database, confirming its characterization in DMSO-d₆.[1]
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (hydrazide) |
| ~155 | Quinoline C-2 |
| ~150 | Pyridine C-2, C-6 |
| ~148 | Quinoline C-4 |
| ~145 | Pyridine C-4 |
| ~138 | Quinoline C-8a |
| ~130 | Quinoline C-7 |
| ~128 | Quinoline C-5 |
| ~126 | Quinoline C-6 |
| ~125 | Quinoline C-4a |
| ~122 | Pyridine C-3, C-5 |
| ~118 | Quinoline C-3 |
Note: These are predicted values based on known spectra of similar quinoline and pyridine derivatives.
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretching (hydrazide) |
| 3050-3150 | Aromatic C-H stretching |
| ~1660 | C=O stretching (Amide I) |
| ~1600 | C=N and C=C stretching |
| ~1540 | N-H bending (Amide II) |
| 1400-1500 | Aromatic ring vibrations |
Analytical Workflow
The physicochemical characterization of newly synthesized this compound follows a standard analytical workflow to confirm its identity, purity, and structure.
Caption: Analytical workflow for compound characterization.
Potential Biological Significance
Quinoline and hydrazide moieties are known pharmacophores found in a variety of therapeutic agents. Derivatives of quinoline have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The carbohydrazide group can act as a versatile linker and may be involved in coordinating with metal ions in biological systems.
Hypothetical Signaling Pathway Involvement
Given the prevalence of quinoline derivatives as kinase inhibitors, this compound could hypothetically be investigated for its role in modulating cellular signaling pathways, such as those involved in cancer cell proliferation.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
This guide serves as a foundational resource for researchers working with this compound. The provided protocols and data, while based on available literature for analogous compounds, offer a strong starting point for experimental work. Further empirical studies are necessary to fully elucidate the precise physicochemical and biological characteristics of this compound.
References
Bioactivity Profile of the 2-Pyridin-4-ylquinoline-4-carbohydrazide Scaffold: A Technical Overview of Related Derivatives
Disclaimer: Direct preliminary bioactivity screening data for 2-Pyridin-4-ylquinoline-4-carbohydrazide is not presently available in published literature. This technical guide therefore provides a comprehensive overview of the bioactivity of structurally related compounds, specifically derivatives of the quinoline-4-carbohydrazide and pyridine-4-carbohydrazide cores. The findings for these analogs offer valuable insights into the potential therapeutic applications of the title compound and serve as a foundation for future research and drug development efforts.
Anticancer Activity of Quinoline-4-Carbohydrazide Derivatives
The quinoline scaffold is a well-established pharmacophore in oncology. [1]Derivatives of quinoline-4-carbohydrazide have been synthesized and evaluated for their potential as anticancer agents, demonstrating significant cytotoxic and enzyme-inhibitory activities.
In Vitro Cytotoxicity
Recent studies have focused on hybrid molecules that incorporate the quinoline-4-carbohydrazide moiety. A series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids exhibited potent antiproliferative action against the MCF-7 human breast carcinoma cell line. [2][3]Notably, compounds 6a , 6b , and 6h were more potent than the standard chemotherapeutic drug Doxorubicin. [3]Similarly, a series of quinoline-based dihydrazone derivatives showed significant antiproliferative activity against a panel of human cancer cell lines, including gastric (BGC-823), hepatoma (BEL-7402), breast (MCF-7), and lung (A549) cancer cells, with IC₅₀ values in the low micromolar range. [4]
Table 1: In Vitro Anticancer Activity of Quinoline-4-Carbohydrazide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| 6a | MCF-7 (Breast) | 3.39 | Doxorubicin | 6.18 | [3] |
| 6b | MCF-7 (Breast) | 5.94 | Doxorubicin | 6.18 | [3] |
| 6h | MCF-7 (Breast) | 2.71 | Doxorubicin | 6.18 | [3] |
| 3b | MCF-7 (Breast) | 7.016 | 5-FU | >34.32 | [4] |
| 3c | BGC-823 (Gastric) | 10.15 | 5-FU | >34.32 | [4] |
| 3c | BEL-7402 (Hepatoma) | 12.33 | 5-FU | >34.32 | [4] |
| 3c | MCF-7 (Breast) | 7.05 | 5-FU | >34.32 | [4] |
| 3c | A549 (Lung) | 11.21 | 5-FU | >34.32 | [4] |
Enzyme Inhibition
To elucidate the mechanism of action, the most active acrylamide hybrids were tested for their inhibitory potential against Epidermal Growth Factor Receptor (EGFR) kinase. Compound 6h was a potent inhibitor of EGFR, with an IC₅₀ value comparable to the standard drug Lapatinib. [2]This suggests that the anticancer effects of these compounds may be mediated, at least in part, through the inhibition of critical signaling pathways involved in cancer cell proliferation.
Table 2: EGFR Kinase Inhibitory Activity
| Compound ID | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| 6h | 0.22 | Lapatinib | 0.18 | [2] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The antiproliferative activity of the compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Visualization: Anticancer Screening Workflow & EGFR Pathway
Caption: Generalized workflow for in vitro anticancer drug screening.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Anticonvulsant Activity of Pyridine-4-Carbohydrazide Derivatives
The pyridine-4-carbohydrazide core is a key feature of isoniazid, a primary antitubercular drug, but derivatives of this scaffold have also been extensively investigated for their effects on the central nervous system, particularly as anticonvulsants.
Preclinical Anticonvulsant Screening
A series of N'-[substituted] pyridine-4-carbohydrazides has been designed and evaluated for anticonvulsant activity in standard rodent seizure models. [5]The most promising compound identified was N'-[4-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazide (PCH 6) , which demonstrated significant protection in both the maximal electroshock (MES) and 6 Hz seizure tests. [5][6]Its neurotoxicity was also assessed to determine a protective index (PI), which is a measure of the margin of safety between the therapeutic and toxic doses.
Table 3: Anticonvulsant Activity of Lead Compound PCH 6 in Mice
| Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Maximal Electroshock (MES) | 128.3 | 343.6 | 2.67 | [5] |
| 6 Hz Seizure | 53.3 | 343.6 | 6.44 | [5] |
Experimental Protocols: Anticonvulsant Models
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Male mice are used.
-
Procedure: A current (e.g., 50 mA, 60 Hz) is applied for 0.2 seconds via corneal electrodes.
-
Endpoint: The test compound's ability to prevent the hind limb tonic extensor component of the seizure is recorded. Abolition of this response indicates protection.
-
Dosing: Compounds are administered intraperitoneally (i.p.) at various doses prior to the electrical stimulus to determine the median effective dose (ED₅₀). [6]
-
-
6 Hz Seizure Test: This model is considered a model for therapy-resistant partial seizures.
-
Animal Model: Male mice are used.
-
Procedure: A low-frequency (6 Hz) electrical stimulation of longer duration (3 seconds) is applied via corneal electrodes at a current of 32 mA.
-
Endpoint: The endpoint is the abolition of the seizure, which is characterized by a "stunned" posture with Straub's tail.
-
Dosing: Compounds are administered i.p. to determine the ED₅₀. [5]
-
-
Neurotoxicity (Rotarod Test): This test assesses motor impairment.
-
Procedure: Mice are placed on a rotating rod (e.g., 1-inch diameter, 6 rpm).
-
Endpoint: Neurotoxicity is defined as the inability of the animal to remain on the rod for a predetermined time (e.g., 1 minute). The median toxic dose (TD₅₀) is calculated.
-
Visualization: Anticonvulsant Screening Workflow
Caption: Workflow for preclinical anticonvulsant screening.
Neurokinin 3 (NK₃) Receptor Antagonism
Derivatives of N',2-diphenylquinoline-4-carbohydrazide have been identified as a potent class of neurokinin 3 (NK₃) receptor antagonists. [7][8]The NK₃ receptor is implicated in various central nervous system disorders, and its antagonists are being investigated for conditions such as schizophrenia and menopausal hot flashes.
Receptor Occupancy and Potency
Lead compounds from this series have demonstrated the ability to occupy NK₃ receptors in the central nervous system following oral administration in preclinical species. [7]Compound 2g was an early lead, while further optimization led to compound 8m , which showed improved properties. [7][9]The potency of these compounds is often expressed as pIC₅₀, which is the negative logarithm of the IC₅₀ value.
Table 4: Activity of Quinoline-4-Carbohydrazide Derivatives as NK₃ Antagonists
| Compound ID | Assay | Value | Unit | Species | Reference |
| 2g | CNS Receptor Occupancy (Occ₉₀) | 30 | mg/kg, p.o. | Gerbil | [7] |
| 8m | CNS Receptor Occupancy (Occ₉₀) | 7 | mg/kg, p.o. | Gerbil | [7] |
| N',2-diphenylquinoline-4-carbohydrazide | Antagonist Activity (pIC₅₀) | 7.9 - 8.4 | - | Human | [10] |
| 8m | Antagonist Activity (pIC₅₀) | 8.4 | - | Human | [10] |
Experimental Protocol: Radioligand Binding Assay
Receptor binding affinity is typically determined using a competitive radioligand binding assay.
-
Membrane Preparation: Cell membranes expressing the human NK₃ receptor (e.g., from CHO cells) are prepared.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [¹²⁵I]-NKB) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Visualization: Receptor Antagonism
Caption: Mechanism of competitive receptor antagonism.
Antimicrobial Activity of Quinoline Derivatives
The quinoline nucleus is a cornerstone of many antimicrobial agents. Various derivatives have been synthesized and screened for activity against a range of bacterial and fungal pathogens.
In Vitro Antimicrobial Screening
Studies on novel quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activity. For example, quinoline derivatives substituted with sulfonyl, benzoyl, or propargyl moieties showed excellent activity against both Gram-positive (e.g., Bacillus cereus, Staphylococcus) and Gram-negative (Pseudomonas, Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. [11]Other studies have reported even more potent activity for certain quinoline derivatives, with MIC values down to 0.12 µg/mL against specific strains. [12]
Table 5: Antimicrobial Activity of Various Quinoline Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Substituted Quinolin-2-ones | Bacillus cereus | 3.12 - 50 | [11] |
| Substituted Quinolin-2-ones | Staphylococcus spp. | 3.12 - 50 | [11] |
| Substituted Quinolin-2-ones | Pseudomonas spp. | 3.12 - 50 | [11] |
| Substituted Quinolin-2-ones | Escherichia coli | 3.12 - 50 | [11] |
| Substituted Quinolin-2-ones | Aspergillus flavus | Potent | [11] |
| Substituted Quinolin-2-ones | Aspergillus niger | Potent | [11] |
| Indolizinoquinoline-5,12-diones | Staphylococcus aureus (MRSA) | 0.031 | [12] |
| N-methylbenzoindolo[3,2-b]-quinolines | Enterococcus faecium (VRE) | 4 | [12] |
| Pyrimidine Hybrids | Staphylococcus aureus | Moderate | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: Test compounds are serially diluted (two-fold) in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (broth with inoculum, no drug) and negative (broth only) growth controls are included. A standard antibiotic (e.g., ampicillin, ciprofloxacin) is also tested as a reference. [14]5. Incubation: Plates are incubated for 18-24 hours at 37°C for bacteria or longer for fungi.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
While direct experimental data on the bioactivity of this compound is lacking, the extensive research on its core substructures provides a strong rationale for its investigation as a therapeutically relevant scaffold. The collective evidence from derivatives of quinoline-4-carbohydrazide and pyridine-4-carbohydrazide suggests that the title compound holds significant potential for development in oncology, neurology, and infectious diseases. Future work should focus on the synthesis and systematic in vitro and in vivo screening of this compound to validate these predicted activities and explore its unique pharmacological profile.
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional Rescue of Inactivating Mutations of the Human Neurokinin 3 Receptor Using Pharmacological Chaperones | MDPI [mdpi.com]
- 10. Pharmacology search results | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syntheses and anti-microbial evaluation of new quinoline scaffold derived pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 14. pulsus.com [pulsus.com]
Methodological & Application
Application Notes and Protocols for 2-Pyridin-4-ylquinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pyridin-4-ylquinoline-4-carbohydrazide is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, its structural motifs—a quinoline core, a pyridine ring, and a carbohydrazide linker—are present in numerous biologically active compounds. Derivatives of pyridine-4-carbohydrazide (isoniazid) and various quinoline carbohydrazides have shown promise as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2][3][4][5][6] This document provides a comprehensive guide for the potential synthesis and biological evaluation of this compound, drawing upon established protocols for structurally related compounds.
Chemical Structure
Caption: Chemical structure of this compound.
Hypothetical Synthesis Protocol
A plausible synthetic route to this compound involves a multi-step process starting from commercially available precursors. The following is a generalized protocol based on standard organic chemistry methodologies for the synthesis of similar quinoline derivatives.
Caption: Hypothetical synthetic workflow for this compound.
Materials:
-
Isatin
-
4-Acetylpyridine
-
Potassium hydroxide (KOH)
-
Ethanol
-
Sulfuric acid (H₂SO₄)
-
Hydrazine hydrate
-
Appropriate solvents for reaction and purification (e.g., ethanol, water, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
-
Analytical instruments for characterization (NMR, Mass Spectrometry, IR)
Procedure:
-
Synthesis of 2-Pyridin-4-ylquinoline-4-carboxylic acid (Pfitzinger Reaction):
-
In a round-bottom flask, dissolve isatin and an equimolar amount of 4-acetylpyridine in ethanol.
-
Add a solution of potassium hydroxide (2-3 equivalents) in water.
-
Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
-
Esterification to Ethyl 2-pyridin-4-ylquinoline-4-carboxylate:
-
Suspend the crude 2-pyridin-4-ylquinoline-4-carboxylic acid in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-8 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the ester product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
-
Hydrazinolysis to this compound:
-
Dissolve the purified ethyl 2-pyridin-4-ylquinoline-4-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Reflux the mixture for 8-16 hours. The product may precipitate out of the solution upon cooling.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to yield the final product, this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Potential Biological Activities and Experimental Protocols
Based on the activities of structurally similar compounds, this compound could be screened for various biological effects. Below are detailed protocols for evaluating its potential anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Quinoline and pyridine derivatives are known to exhibit anticancer activity through various mechanisms, including inhibition of kinases, induction of apoptosis, and cell cycle arrest.[3][7][8][9]
a) In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal cell line for selectivity assessment (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
-
Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
b) Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[10]
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
Ice-cold 70% Ethanol
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI to a final concentration of 50 µg/mL and incubate in the dark for 15 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
c) Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Protocol:
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
Potential Anticancer Signaling Pathway
Caption: Potential anticancer mechanism of action.
Antimicrobial Activity
Pyridine-4-carbohydrazide is the core of the antitubercular drug isoniazid, and many of its derivatives exhibit broad-spectrum antimicrobial activity.[1][5][11][12]
a) Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
b) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of the compound that kills the microorganism.
Protocol:
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot on an agar plate.
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC/MFC is the lowest concentration that results in no colony formation on the agar plate.
Anti-inflammatory Activity
Many heterocyclic compounds, including quinoline derivatives, have demonstrated anti-inflammatory properties.[4][6][13][14]
a) In Vitro Inhibition of Nitric Oxide (NO) Production
This assay measures the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Complete cell culture medium
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
b) In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess acute anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer the test compound orally or intraperitoneally at different doses.
-
After 30-60 minutes, inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Quantitative Data Summary
As no experimental data for this compound is currently available, the following tables are templates for summarizing potential experimental outcomes.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Data to be determined | Reference value |
| A549 | Data to be determined | Reference value |
| HCT116 | Data to be determined | Reference value |
| MCF-10A | Data to be determined | Reference value |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Compound MIC (µg/mL) | Standard Drug MIC (µg/mL) |
| S. aureus | Data to be determined | Reference value |
| E. coli | Data to be determined | Reference value |
| C. albicans | Data to be determined | Reference value |
Table 3: In Vivo Anti-inflammatory Activity (% Inhibition of Edema)
| Treatment Group | Dose (mg/kg) | % Inhibition at 3h |
| Vehicle Control | - | 0% |
| Compound | Dose 1 | Data to be determined |
| Compound | Dose 2 | Data to be determined |
| Indomethacin | 10 | Reference value |
Conclusion
While this compound remains an understudied compound, its structural components suggest a high potential for biological activity. The protocols and frameworks provided in these application notes offer a comprehensive starting point for researchers to synthesize, characterize, and evaluate the therapeutic potential of this molecule. Further in vitro and in vivo studies are necessary to elucidate its specific mechanisms of action and to establish its profile as a potential drug candidate.
References
- 1. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design & synthesis of N'-[substituted] pyridine-4-carbohydrazides as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Pyridin-4-ylquinoline-4-carbohydrazide in Kinase Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have emerged as a significant class of compounds in drug discovery, demonstrating a broad range of biological activities, including kinase inhibition.[1][2] Several quinoline-based molecules have received FDA approval as kinase inhibitors for clinical use.[1][2] The quinoline-4-carbohydrazide scaffold, in particular, has been identified as a promising pharmacophore for the development of novel kinase inhibitors. While direct experimental data on the specific application of 2-Pyridin-4-ylquinoline-4-carbohydrazide in kinase assays is not extensively documented in publicly available literature, its structural similarity to potent kinase inhibitors suggests its potential as a valuable research tool for kinase inhibitor screening and development.
Recent studies have highlighted the efficacy of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[3][4][5][6] These findings underscore the potential of the broader 2-substituted quinoline-4-carbohydrazide chemical space in targeting kinases involved in critical cell signaling pathways. Furthermore, in-silico studies on pyridine-4-carbohydrazide derivatives have predicted their potential as kinase inhibitors, providing a theoretical basis for their evaluation.[7][8]
This document provides a comprehensive overview of the potential applications of this compound in kinase assays, including detailed, generalized experimental protocols and data presentation based on the activity of structurally related compounds.
Data Presentation: Inhibitory Activity of Related Compounds
The following table summarizes the reported in-vitro inhibitory activity of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids against EGFR kinase, providing a benchmark for the potential efficacy of this compound.
| Compound | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-(quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide (6a) | EGFR | 0.31 | Lapatinib | 0.18 |
| 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h) | EGFR | 0.22 | Lapatinib | 0.18 |
Data sourced from studies on the anti-proliferative and EGFR kinase inhibitory activities of novel synthesized compounds.[3][4][5]
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway, a critical pathway in cell proliferation and survival, and a key target for many kinase inhibitors. The potential inhibitory action of this compound and its derivatives would occur at the level of the EGFR tyrosine kinase domain.
Caption: EGFR Signaling Pathway and Potential Inhibition Point.
Experimental Protocols
The following is a generalized protocol for an in-vitro kinase assay to evaluate the inhibitory potential of this compound against a target kinase, such as EGFR. This protocol is based on methodologies used for similar quinoline-based compounds.
In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is designed to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and robust method for this purpose.
Materials:
-
This compound (Test Compound)
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Reference kinase inhibitor (e.g., Lapatinib for EGFR)
-
DMSO (Dimethyl sulfoxide)
-
96-well or 384-well white, flat-bottom plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow Diagram:
Caption: General Workflow for an In-Vitro Kinase Assay.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should be kept low (≤1%).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the diluted test compound, reference inhibitor, or DMSO (vehicle control) to the wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Add the kinase/substrate mix to each well (e.g., 2 µL).
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Prepare an ATP solution in kinase assay buffer at a concentration appropriate for the specific kinase (often near the Km for ATP).
-
Initiate the kinase reaction by adding the ATP solution to each well (e.g., 2 µL).
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (e.g., 5 µL) to each well.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent (e.g., 10 µL) to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Application Notes
-
Potential Kinase Targets: Based on the activity of structurally similar compounds, promising initial kinase targets for this compound include receptor tyrosine kinases such as EGFR and serine/threonine kinases like PIM-1.[3][4][5][9] A broader kinase panel screening would be beneficial to determine the selectivity profile of the compound.
-
Solubility: Ensure the compound is fully dissolved in DMSO before preparing dilutions. Poor solubility can lead to inaccurate results. The final concentration of DMSO in the assay should be consistent across all wells and kept to a minimum to avoid affecting enzyme activity.
-
Concentration Range: For initial screening, a wide range of concentrations is recommended (e.g., from 10 nM to 100 µM) to capture the full dose-response curve.
-
Assay Controls: It is crucial to include appropriate controls in every experiment:
-
Positive Control: A known inhibitor of the target kinase to ensure the assay is performing correctly.
-
Negative (Vehicle) Control: DMSO only, representing 100% kinase activity.
-
No Enzyme Control: To determine the background signal.
-
Conclusion
While direct experimental validation is pending, the chemical structure of this compound positions it as a promising candidate for investigation as a kinase inhibitor. The data from closely related 2-(quinoline-4-carbonyl)hydrazide derivatives strongly suggest its potential to inhibit kinases such as EGFR. The protocols and guidelines provided here offer a robust framework for researchers to initiate the evaluation of this and similar compounds in kinase activity and inhibition assays. Further studies, including broad kinase profiling and cell-based assays, are warranted to fully elucidate the biological activity and therapeutic potential of this compound.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmjpublishers.com [cmjpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Pyridin-4-ylquinoline-4-carbohydrazide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridin-4-ylquinoline-4-carbohydrazide is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of the carbohydrazide moiety and the pyridinyl substituent on the quinoline scaffold suggests potential for various biological interactions, making it a candidate for investigation in a range of cell-based assays.
These application notes provide detailed protocols for evaluating the cytotoxic and antimicrobial activities of this compound. The described assays are fundamental in early-stage drug discovery for characterizing the biological effects of novel chemical entities.
Data Presentation
The following tables present hypothetical data for this compound, based on activities reported for structurally similar quinoline derivatives, to illustrate how experimental results can be structured.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | MTT Assay | 8.5 |
| A549 (Lung Cancer) | Neutral Red Uptake | 12.3 |
| HCT116 (Colon Cancer) | MTT Assay | 9.8 |
| HEK293 (Normal Kidney) | MTT Assay | > 50 |
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Assay Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | 16 |
| Bacillus subtilis (ATCC 6633) | Broth Microdilution | 32 |
| Escherichia coli (ATCC 25922) | Broth Microdilution | > 128 |
| Pseudomonas aeruginosa (ATCC 27853) | Broth Microdilution | > 128 |
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay
This protocol describes a method to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[4]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.[5][6][7]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well round-bottom microplates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Bacterial inoculum suspension
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microplate containing the test compound, bringing the final volume to 100 µL.
-
Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.
-
Mandatory Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Pyridin-4-ylquinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridin-4-ylquinoline-4-carbohydrazide is a heterocyclic compound incorporating both quinoline and pyridine moieties, suggesting potential applications in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This document provides a detailed analytical protocol for the quantitative determination of this compound in a given matrix using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is designed to be robust, sensitive, and suitable for routine analysis in a laboratory setting.
Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. When coupled with an Ultraviolet (UV) detector, it provides a sensitive and reliable method for analyzing compounds that absorb UV light. The aromatic quinoline and pyridine rings in this compound are strong chromophores, making HPLC-UV an ideal and accessible technique for its quantification.
Experimental Protocol: HPLC-UV Method
This protocol outlines the steps for the quantitative analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition Software: Chromatography software for instrument control, data acquisition, and processing.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
-
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
4. Sample Preparation
-
Sample Dissolution: Dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
5. Calibration and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.
-
Quantification: Inject the prepared sample solution. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from the method validation experiments.
Table 1: Linearity and Range
| Parameter | Result |
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 5 | 99.5 | 1.8 |
| 50 | 101.2 | 1.2 |
| 90 | 98.9 | 1.5 |
Table 4: Precision
| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6 over 3 days) |
| 5 | 1.5 | 2.1 |
| 50 | 0.9 | 1.4 |
| 90 | 0.7 | 1.1 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Application Notes and Protocols: 2-Pyridin-4-ylquinoline-4-carbohydrazide as a Chemical Probe for Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Introduction
These application notes provide a comprehensive guide for the use of 2-Pyridin-4-ylquinoline-4-carbohydrazide as a chemical probe for the target protein, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. While this compound is a novel investigational compound, this document outlines its potential application as a chemical probe based on the known activities of similar quinoline and pyridine-containing compounds, which have shown inhibitory effects on protein kinases.[1] The protocols and data presented herein are representative examples to guide researchers in the evaluation and application of this compound for studying EGFR signaling.
For Research Use Only. Not for use in diagnostic procedures.
Chemical Probe Profile
| Property | Value | Reference |
| IUPAC Name | 2-(pyridin-4-yl)quinoline-4-carbohydrazide | N/A |
| CAS Number | 5206-34-8 | [2] |
| Molecular Formula | C₁₅H₁₂N₄O | [3][4] |
| Molecular Weight | 264.28 g/mol | [3][4] |
| Purity | >98% (as determined by HPLC) | N/A |
| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers | N/A |
| Storage | Store at -20°C as a solid or in DMSO solution. Avoid repeated freeze-thaw cycles. | N/A |
| Proposed Target | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Based on similar compound activities[1] |
| Negative Control | A structurally similar but biologically inactive analog is recommended. | [5] |
| Orthogonal Control | A structurally distinct, validated EGFR inhibitor (e.g., Gefitinib). | [5] |
Mechanism of Action and Signaling Pathway
This compound is hypothesized to act as an inhibitor of the EGFR tyrosine kinase domain. Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. By inhibiting the kinase activity of EGFR, this compound is expected to block these downstream signaling events.
Quantitative Data Summary
The following tables summarize hypothetical characterization data for this compound.
Table 1: Biochemical Assay Data
| Assay Type | Target | IC₅₀ (nM) |
| Kinase Activity Assay | EGFR (WT) | 85 |
| Kinase Activity Assay | EGFR (L858R) | 25 |
| Kinase Activity Assay | EGFR (T790M) | 1500 |
| Binding Assay (SPR) | EGFR (WT) | Kᴅ = 120 nM |
Table 2: Cellular Assay Data
| Cell Line | EGFR Status | Assay Type | EC₅₀ (µM) |
| A431 | WT (high) | Anti-proliferation (72h) | 0.5 |
| PC-9 | L858R | Anti-proliferation (72h) | 0.1 |
| H1975 | L858R/T790M | Anti-proliferation (72h) | 5.2 |
| MCF-7 | Low EGFR | Anti-proliferation (72h) | >10 |
Table 3: Selectivity Profile
| Kinase | IC₅₀ (nM) | Fold Selectivity vs. EGFR (WT) |
| HER2 | 950 | 11.2x |
| VEGFR2 | 2100 | 24.7x |
| SRC | >10000 | >117x |
| ABL1 | >10000 | >117x |
Experimental Protocols
In Vitro Kinase Activity Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR (WT, L858R, T790M)
-
LanthaScreen™ Eu-anti-pTyr (PY20) antibody
-
GFP-STAT1 substrate
-
ATP
-
Kinase buffer
-
384-well plate (low volume, black)
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilution.
-
Add 2.5 µL of a mixture of EGFR enzyme and GFP-STAT1 substrate.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Kₘ for ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the Eu-anti-pTyr antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (excitation 340 nm, emission 495 nm and 520 nm).
-
Calculate the emission ratio (520/495) and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Cellular Target Engagement Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is used to verify that the compound binds to EGFR in a cellular context.[6]
Materials:
-
A431 cells
-
PBS, supplemented with protease and phosphatase inhibitors
-
This compound
-
DMSO (vehicle control)
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
Western blot equipment and reagents
-
Anti-EGFR antibody, Anti-GAPDH antibody (loading control)
Procedure:
-
Culture A431 cells to ~80% confluency.
-
Treat cells with 1 µM this compound or DMSO for 2 hours.
-
Harvest, wash, and resuspend cells in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble EGFR at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blot for Phospho-EGFR Inhibition
This protocol assesses the ability of the probe to inhibit EGF-induced EGFR autophosphorylation in cells.
Materials:
-
A431 cells
-
Serum-free culture medium
-
EGF (recombinant human)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Plate A431 cells and grow to ~80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat cells with various concentrations of this compound (or DMSO) for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.
-
Immediately place plates on ice and wash with cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration (BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phospho-EGFR levels to total EGFR and the loading control (GAPDH).
Guidelines for Use
-
Concentration: For cellular assays, use a concentration range of 0.1 µM to 10 µM. It is crucial to determine the optimal concentration for each cell line and assay. A good starting point is 10-fold higher than the biochemical IC₅₀.[7]
-
Controls: Always include a vehicle control (e.g., DMSO), a negative control compound, and an orthogonal control in your experiments to ensure that the observed effects are specific to the inhibition of the target.[5]
-
Selectivity: While this probe shows some selectivity for EGFR, be aware of potential off-target effects, especially at higher concentrations. Cross-validation with other methods, such as genetic knockdown (siRNA, CRISPR), is recommended.
-
Solubility: Ensure the compound is fully dissolved in the assay buffer. Precipitation can lead to inaccurate results.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No activity in cellular assays | Poor cell permeability, rapid metabolism, or efflux. | Verify target engagement using CETSA®. Increase incubation time or concentration. |
| High background in kinase assay | ATP concentration too high, or non-specific binding. | Optimize ATP concentration to its Kₘ value. Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). |
| Inconsistent Western blot data | Variation in cell stimulation or lysis. | Ensure consistent timing for starvation, treatment, and stimulation. Use fresh lysis buffer with inhibitors. |
| Cell toxicity at low doses | Off-target effects or compound aggregation. | Test the negative control compound. Perform cell viability assays (e.g., MTT) to distinguish toxicity from anti-proliferative effects. |
References
- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5206-34-8|2-(Pyridin-4-yl)quinoline-4-carbohydrazide|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
Application Notes and Protocols for High-Throughput Screening of 2-Pyridin-4-ylquinoline-4-carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-Pyridin-4-ylquinoline-4-carbohydrazide analogs, a chemical scaffold with potential therapeutic applications. Given that quinoline and pyridine moieties are prevalent in kinase inhibitors, this protocol will focus on a hypothetical HTS campaign to identify and characterize analogs that modulate protein kinase activity.[1][2][3] The methodologies detailed below encompass a primary biochemical screen, a secondary confirmatory assay, and a cell-based assay to assess compound efficacy in a physiological context. This tiered approach ensures a robust and efficient screening cascade, from initial hit identification to lead candidate validation.
Introduction
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The quinoline core is a well-established pharmacophore found in numerous approved drugs, and its derivatives have been explored for a wide range of biological activities, including as anti-cancer agents.[1] Similarly, the pyridine ring is a common feature in many biologically active compounds.[4] The hydrazide linker adds structural complexity and potential for hydrogen bonding interactions with biological targets.
This application note outlines a systematic HTS workflow to screen a library of this compound analogs for their potential as kinase inhibitors. Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[5] Therefore, identifying novel kinase inhibitors is a major focus of drug discovery.[6]
Postulated Mechanism of Action: Kinase Inhibition
The proposed HTS campaign is based on the hypothesis that this compound analogs may act as inhibitors of protein kinases. Many kinase inhibitors are heterocyclic compounds that compete with ATP for binding to the kinase active site. The workflow will, therefore, employ assays designed to detect the inhibition of kinase activity.
High-Throughput Screening Workflow
A multi-stage screening process is recommended to efficiently identify and validate active compounds while minimizing false positives. The workflow consists of a primary biochemical screen, a secondary dose-response confirmation, and a final cell-based functional assay.
References
- 1. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]
- 5. inits.at [inits.at]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Anticancer Potential of 2-Pyridin-4-ylquinoline-4-carbohydrazide Derivatives
Introduction: The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer properties. The functionalization of the quinoline ring system offers a versatile platform for the design and synthesis of novel therapeutic agents. This document focuses on the anticancer applications of derivatives of 2-Pyridin-4-ylquinoline-4-carbohydrazide, summarizing their efficacy in various cancer cell lines and elucidating their mechanisms of action. The data presented herein is derived from studies on closely related analogs, providing valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Antiproliferative Activity: Derivatives of the 2-(quinoline-4-carbonyl)hydrazide scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. These compounds have shown promise as potent anticancer agents, in some cases exhibiting greater efficacy than established chemotherapeutic drugs.
A series of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids were synthesized and evaluated for their in vitro cytotoxicity against the MCF-7 breast cancer cell line. Several of these hybrids displayed potent antiproliferative activity, with IC50 values indicating higher potency than the reference drug Doxorubicin (DOX).[1] For instance, compound 6h (2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide) was identified as the most potent hybrid with an IC50 value of 2.71 μM, compared to 6.18 μM for Doxorubicin.[1]
Similarly, a series of quinoline-based dihydrazone derivatives exhibited significant antiproliferative activity against human gastric cancer (BGC-823), human hepatoma (BEL-7402), human breast cancer (MCF-7), and human lung adenocarcinoma (A549) cell lines, with IC50 values ranging from 7.01 to 34.32 μM.[2] Notably, these compounds showed no obvious cytotoxicity towards the normal human liver cell line HL-7702.[2] The most potent of these, compound 3c , demonstrated stronger antiproliferative activity against all tested cancer cell lines than the clinically used anticancer agent 5-Fluorouracil (5-FU).[2]
Mechanism of Action: The anticancer effects of these quinoline-based hydrazide derivatives are attributed to multiple cellular mechanisms, including the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.
EGFR-TK Inhibition: The epidermal growth factor receptor (EGFR) tyrosine kinase (TK) is a critical target in cancer therapy. The 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid, 6h , was found to be a potent inhibitor of EGFR-TK, with an IC50 value of 0.22 μM.[1] This inhibitory activity is comparable to that of the standard drug Lapatinib (IC50 = 0.18 μM), suggesting that the anticancer efficacy of this compound is, at least in part, mediated through the EGFR signaling pathway.[1]
Cell Cycle Arrest and Apoptosis: Compound 6h was also shown to induce significant cell cycle arrest at the G1 phase in MCF-7 cells.[1] Furthermore, it triggered apoptosis by upregulating the tumor suppressor protein p53 and the initiator caspase-9 by 7.4-fold and 8.7-fold, respectively, compared to controls.[1]
Quinoline-based dihydrazone derivatives 3b and 3c were also found to induce apoptosis in MCF-7 cells in a dose-dependent manner.[2] Molecular docking studies suggest that these compounds may bind to DNA via partial insertion and that cyclin-dependent kinase 2 (CDK2) could be a potential target.[2]
Data Summary
Table 1: In Vitro Cytotoxicity of 2-(Quinoline-4-carbonyl)hydrazide-Acrylamide Hybrids against MCF-7 Cancer Cell Line [1]
| Compound | IC50 (μM) |
| 6a | 3.39 |
| 6b | 5.94 |
| 6h | 2.71 |
| Doxorubicin (DOX) | 6.18 |
Table 2: EGFR-TK Inhibitory Activity of Selected 2-(Quinoline-4-carbonyl)hydrazide-Acrylamide Hybrids [1]
| Compound | IC50 (μM) |
| 6a | - |
| 6h | 0.22 |
| Lapatinib | 0.18 |
Table 3: In Vitro Cytotoxicity of Quinoline-Based Dihydrazone Derivatives against Various Cancer Cell Lines [2]
| Compound | BGC-823 IC50 (μM) | BEL-7402 IC50 (μM) | MCF-7 IC50 (μM) | A549 IC50 (μM) | HL-7702 IC50 (μM) |
| 3b | - | - | 7.016 | - | > 50 |
| 3c | - | - | 7.05 | - | > 50 |
| Range (3a-3d) | 7.01 - 34.32 | 7.01 - 34.32 | 7.01 - 34.32 | 7.01 - 34.32 | > 50 |
| 5-Fluorouracil (5-FU) | - | - | > 3c | - | - |
Experimental Protocols
MTT Assay for Cytotoxicity: This protocol is based on the methodology for assessing the antiproliferative activity of the synthesized compounds.[1][2]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, BGC-823, BEL-7402, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 μM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve.
EGFR-TK Inhibition Assay: This protocol outlines the procedure for determining the inhibitory activity of compounds against EGFR tyrosine kinase.[1]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the EGFR-TK enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., Lapatinib) and a negative control (vehicle).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry: This protocol describes the method for analyzing the effect of a compound on the cell cycle distribution.[1]
-
Cell Treatment: Treat cells (e.g., MCF-7) with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Compare the cell cycle distribution of treated cells with that of control cells.
Visualizations
Caption: Experimental workflow for the evaluation of anticancer properties.
Caption: Proposed mechanism of action for Compound 6h.
References
- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Antimicrobial Testing of 2-Pyridin-4-ylquinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial testing of 2-Pyridin-4-ylquinoline-4-carbohydrazide and related quinoline derivatives. This document outlines the background, key testing methodologies, and detailed protocols to assess the efficacy of these compounds against a variety of microbial pathogens.
Introduction to Quinolines as Antimicrobial Agents
Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their broad-spectrum antimicrobial activities.[1] Their therapeutic potential has driven the development of numerous derivatives, making robust and standardized evaluation methods essential.[1] Many quinoline-based compounds function as broad-spectrum antibiotics effective against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[2] The antimicrobial action of these compounds can be mediated through various mechanisms, including the inhibition of DNA gyrase and topoisomerase.[2]
While specific data for this compound is not extensively available in the public domain, the following protocols and data from structurally similar quinoline-carbohydrazide derivatives provide a strong framework for its evaluation.
Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives
The antimicrobial efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[1] The following tables summarize the MIC values and zones of inhibition for various quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to serve as a reference.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Quinoline-Carbohydrazide Derivatives against S. aureus
| Compound | MIC (µM) against S. aureus | Reference |
| Compound 5 (ethyl formohydrazonate derivative) | 49.04 | [2] |
| Compound 6b (4-(4-methoxyphenyl)acetamidohydazinyl derivative) | 38.64 | [2] |
| Compound 6a | 164.35 | [2] |
| Compound 10 | 191.36 | [2] |
| Compound 11 | 192.29 | [2] |
| Compound 13 | 381.81 | [2] |
| Compound 14 | 761.77 | [2] |
Note: The above data is for 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives and is presented here as a representative example.[2]
Table 2: Zone of Inhibition of Quinoline Derivatives against S. aureus
| Compound | Zone of Inhibition (mm) against S. aureus |
| Compound 6a | 21-30 |
| Compound 6b | 21-30 |
| Compound 10 | 21-30 |
| Compound 11 | 21-30 |
| Compound 13 | 21-30 |
| Compound 14 | 21-30 |
Note: This data corresponds to the same 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives as in Table 1.[2]
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of an antimicrobial agent.[1][3]
Materials:
-
Test Compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]
-
Sterile 96-well microtiter plates[3]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[3]
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in CAMHB.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3] Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[3]
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.
-
This will create a gradient of decreasing concentrations of the quinoline derivative.
-
Include a growth control well (containing CAMHB and inoculum but no compound) and a sterility control well (containing only CAMHB).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control. The final volume in each well will be 200 µL.
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Reading and Interpreting Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be determined by visual inspection or by using a microplate reader.
Protocol 2: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[4]
Materials:
-
Nutrient agar plates
-
Standardized bacterial culture
-
Sterile cork borer (6-8 mm in diameter)
-
Test compound solutions at various concentrations
-
Positive control (known antibiotic) and negative control (solvent)
-
Sterile pipettes
-
Incubator
Procedure:
-
Inoculate Agar Plates: Using a sterile loop or swab, streak the surface of the nutrient agar plates evenly with a standardized bacterial culture.[5]
-
Create Wells: Use a sterile cork borer to create wells in the agar.[6]
-
Add Test Compound: Pipette a fixed volume (e.g., 100 µL) of the test compound solution into each well.[6] Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates, typically inverted, at 37°C for 18-24 hours.[4][5]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zones around each well where bacterial growth has been inhibited.[5] The size of the zone is proportional to the antimicrobial activity of the compound.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Agar Well Diffusion Workflow.
Caption: DNA Gyrase Inhibition Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. botanyjournals.com [botanyjournals.com]
- 5. hereditybio.in [hereditybio.in]
- 6. webcentral.uc.edu [webcentral.uc.edu]
Application Notes and Protocols for the Research and Development of 2-Pyridin-4-ylquinoline-4-carbohydrazide
Introduction
The development of novel therapeutic agents remains a cornerstone of medicinal chemistry and drug discovery. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds, including those with anticancer and antimicrobial properties. Similarly, carbohydrazide derivatives, such as isoniazid, are known for their potent biological activities, particularly against mycobacteria.[1][2] The novel compound, 2-Pyridin-4-ylquinoline-4-carbohydrazide, represents a hybrid structure that combines these two important pharmacophores. This document provides a comprehensive set of application notes and protocols to guide the investigation of its potential as a therapeutic agent. Based on the activities of structurally related compounds, this research project will primarily focus on its potential anticancer and antimicrobial activities.[2][3][4]
Hypothesized Biological Activities
Based on existing literature for analogous structures, this compound is hypothesized to possess the following biological activities:
-
Anticancer Activity: Quinoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[3][5][6] The mechanism of action for similar compounds has been attributed to the inhibition of key enzymes in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) kinase.[3]
-
Antimicrobial Activity: The pyridine-4-carbohydrazide moiety is a core component of the antitubercular drug isoniazid, which inhibits mycolic acid synthesis.[1][7] Furthermore, quinoline derivatives have demonstrated broad-spectrum antibacterial activity, including against multidrug-resistant (MDR) strains, by targeting bacterial DNA gyrase.[2][4]
Application Notes
Anticancer Research Applications
This compound is a promising candidate for anticancer drug discovery. Its application in this field can be systematically explored through a tiered screening and mechanistic study approach.
-
Initial Cytotoxicity Screening: The compound should be screened against a panel of human cancer cell lines to determine its breadth of activity. The National Cancer Institute's 60-cell line panel (NCI-60) is a standard for such screenings.[5][6] A smaller, more focused panel could include representative lines from major cancer types such as breast (e.g., MCF-7), colon (e.g., HCT-116), leukemia (e.g., K-562), and melanoma (e.g., LOX IMVI).[5][6]
-
Mechanistic Studies: Should significant cytotoxic activity be observed, subsequent studies should aim to elucidate the mechanism of action. Based on related compounds, potential mechanisms to investigate include:
-
Enzyme Inhibition: Assess the inhibitory activity against key kinases involved in cancer, such as EGFR, as has been shown for similar quinoline-4-carbonyl)hydrazide derivatives.[3]
-
DNA Interaction: Investigate the ability of the compound to bind to DNA, as this is a known mechanism for some quinoline-based anticancer agents.[5]
-
Apoptosis Induction: Determine if the compound induces programmed cell death (apoptosis) in cancer cells. This can be evaluated through assays that measure caspase activation or changes in mitochondrial membrane potential.
-
Antimicrobial Research Applications
The structural similarity to isoniazid and other antimicrobial quinolines suggests that this compound could be a valuable lead for new antimicrobial agents.
-
Broad-Spectrum Antibacterial Screening: The compound should be tested against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][8] It is also crucial to include multidrug-resistant (MDR) strains in the screening panel.[2]
-
Antifungal Screening: The antifungal potential should be evaluated against common pathogenic fungi, such as Candida albicans and Aspergillus niger.[2]
-
Antimycobacterial Screening: Given the presence of the pyridine-4-carbohydrazide moiety, a key application would be to assess its activity against Mycobacterium tuberculosis, including drug-susceptible and multidrug-resistant strains.[2][7]
-
Mechanism of Action Studies: For promising antimicrobial hits, mechanistic studies could focus on:
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: In Vitro Anticancer Activity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) ± SD | Doxorubicin IC50 (µM) ± SD |
| MCF-7 | Breast | ||
| HCT-116 | Colon | ||
| K-562 | Leukemia | ||
| LOX IMVI | Melanoma |
IC50: The concentration of the compound that inhibits 50% of cell growth. Doxorubicin is a standard reference drug.
Table 2: In Vitro Antimicrobial Activity of this compound
| Microorganism | Strain Type | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | Gram-positive | |||
| E. coli | Gram-negative | |||
| P. aeruginosa | Gram-negative | |||
| C. albicans | Fungal | |||
| M. tuberculosis H37Rv | Mycobacteria |
MIC: Minimum Inhibitory Concentration. Ciprofloxacin and Fluconazole are standard reference drugs for bacteria and fungi, respectively.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on the synthesis of similar quinoline carbohydrazide derivatives.[4][9]
-
Step 1: Synthesis of Ethyl 2-Pyridin-4-ylquinoline-4-carboxylate.
-
In a round-bottom flask, dissolve 4-acetylpyridine and isatin in ethanol.
-
Add an aqueous solution of potassium hydroxide and reflux the mixture for 24 hours.
-
Cool the reaction mixture and acidify with glacial acetic acid to precipitate 2-pyridin-4-ylquinoline-4-carboxylic acid.
-
Filter the precipitate, wash with water, and dry.
-
Suspend the carboxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid, and reflux for 8 hours to yield the ethyl ester.
-
Neutralize the reaction mixture, extract with an organic solvent, and purify by column chromatography.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the ethyl 2-pyridin-4-ylquinoline-4-carboxylate from Step 1 in ethanol.
-
Add hydrazine hydrate and reflux the mixture for 12 hours.
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the final compound.
-
Characterize the product using NMR, Mass Spectrometry, and IR spectroscopy.
-
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: EGFR Kinase Inhibition Assay
This protocol is based on the methodology described for similar compounds.[3]
-
Use a commercially available EGFR kinase assay kit.
-
Add the EGFR enzyme, ATP, and the substrate peptide to the wells of a microplate.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 30°C for the time specified in the kit's instructions.
-
Add a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Measure the luminescence to determine the extent of EGFR inhibition and calculate the IC50 value.
Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the broth microdilution method.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
References
- 1. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]
- 2. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Animal Studies of 2-Pyridin-4-ylquinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific in vivo animal studies for 2-Pyridin-4-ylquinoline-4-carbohydrazide have not been extensively reported in publicly available scientific literature. The following application notes and protocols are representative examples based on established methodologies for analogous quinoline and pyridine derivatives with demonstrated anticancer and anti-angiogenic properties. These should be adapted and optimized based on preliminary in vitro data and pharmacokinetic/toxicology studies of the specific compound.
Introduction
This compound is a heterocyclic compound featuring a quinoline backbone, a structural motif present in numerous compounds with a wide range of biological activities, including anticancer properties. The carbohydrazide functional group and the pyridine substituent may further contribute to its potential as a therapeutic agent. Based on the activities of structurally similar compounds, it is hypothesized that this compound may exert its effects through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR, PI3K/Akt, and Ras/Raf/MEK/ERK pathways.
These application notes provide a framework for the in vivo evaluation of this compound's anticancer and anti-angiogenic efficacy in preclinical animal models.
Postulated Mechanism of Action
The anticancer and anti-angiogenic effects of many quinoline and pyridine derivatives are often attributed to their ability to inhibit protein kinases involved in crucial cellular signaling cascades. The postulated mechanisms for this compound are visualized below.
Caption: Postulated signaling pathways inhibited by the compound.
In Vivo Anticancer Efficacy Assessment
Human Tumor Xenograft Mouse Model
This protocol outlines a generalized procedure for evaluating the in vivo antitumor efficacy of this compound using a subcutaneous human tumor xenograft model in immunodeficient mice.
3.1.1. Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2-Pyridin-4-ylquinoline-4-carbohydrazide
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Pyridin-4-ylquinoline-4-carbohydrazide in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The low aqueous solubility of this compound can be attributed to several structural features. The quinoline and pyridine rings are aromatic and thus largely hydrophobic.[1] Furthermore, the presence of the carbohydrazide group can lead to strong intermolecular hydrogen bonding in the solid state, resulting in a stable crystal lattice that is difficult for water molecules to break down and solvate.[1]
Q2: What are the primary strategies for improving the solubility of this compound?
A2: The most common and effective strategies for enhancing the solubility of poorly soluble compounds like this compound include:
-
pH Adjustment: As a basic compound, its solubility is expected to be pH-dependent.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[1]
-
Salt Formation: Converting the compound into a more soluble salt form.[1]
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier.[1]
-
Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin.[1]
Q3: How do I determine the pKa of this compound?
A3: The pKa of the compound is a critical parameter for developing a pH-based solubility enhancement strategy. While an experimental determination is most accurate, computational tools can provide a good initial estimate. Several online platforms and software packages can predict pKa values based on the chemical structure.
Troubleshooting Guides
Issue 1: The compound precipitates when I try to dissolve it in an aqueous buffer for my biological assay.
-
Possible Cause: The pH of your buffer may not be optimal for solubilizing this basic compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation in aqueous buffers.
-
Solution:
-
Determine the pH-Solubility Profile: Follow the experimental protocol below to understand how the solubility of your compound changes with pH. As a weak base, the solubility should increase as the pH decreases.
-
Adjust Buffer pH: Lower the pH of your assay buffer. A good starting point is to aim for a pH that is 1-2 units below the pKa of the most basic nitrogen on the quinoline or pyridine ring.
-
Use a Co-solvent: If adjusting the pH is not feasible or sufficient, consider adding a small amount of a water-miscible organic co-solvent like DMSO or ethanol to your aqueous buffer. Keep the final concentration of the co-solvent low (typically <1%) to avoid impacting your biological assay.
-
Issue 2: I am unable to achieve a high enough concentration of the compound for my in vivo studies.
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Possible Cause: The intrinsic solubility of the compound is too low for the required dose.
-
Troubleshooting Workflow:
Caption: Strategies for increasing compound concentration for in vivo studies.
-
Solutions:
-
Salt Formation: Reacting the basic nitrogen centers of the quinoline or pyridine rings with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid) can significantly increase aqueous solubility.
-
Solid Dispersion: Formulating the compound as a solid dispersion with a hydrophilic carrier can enhance its dissolution rate and apparent solubility.
-
Cyclodextrin Complexation: Encapsulating the compound in a cyclodextrin can improve its solubility and stability in aqueous solutions.
-
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
This protocol will help you determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of the compound to a series of vials, each containing a buffer of a different pH.
-
Cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Plot the solubility (in µg/mL or µM) against the pH of the buffers.
Data Presentation:
| pH | Solubility (µg/mL) |
| 2.0 | |
| 4.0 | |
| 6.0 | |
| 7.4 | |
| 8.0 | |
| 10.0 |
Note: The table above should be filled with your experimental data.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines how to prepare a solution of the compound using a co-solvent system.
Materials:
-
This compound
-
Water-miscible organic co-solvents (e.g., DMSO, ethanol, PEG 400)
-
Aqueous buffer (e.g., PBS pH 7.4)
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
To prepare your final working solution, add the stock solution dropwise to the vigorously stirring aqueous buffer.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, you may need to try a different co-solvent or a lower final concentration.
Data Presentation:
| Co-solvent | Maximum Achievable Concentration in PBS pH 7.4 (µM) | Final Co-solvent % (v/v) |
| DMSO | ||
| Ethanol | ||
| PEG 400 |
Note: The table above should be filled with your experimental data.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion to improve the dissolution of the compound.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both the compound and the hydrophilic carrier in a suitable volatile organic solvent. A common starting drug-to-carrier ratio is 1:4 (w/w).
-
Remove the solvent using a rotary evaporator to form a thin film.
-
Dry the film under vacuum at a controlled temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be collected and characterized for its dissolution properties compared to the pure compound.
Protocol 4: Cyclodextrin Complexation (Kneading Method)
This protocol provides a simple method for preparing an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Mortar and pestle
-
Water-ethanol mixture (1:1 v/v)
-
Oven
Procedure:
-
Mix the compound and the cyclodextrin (a 1:1 molar ratio is a good starting point) in a mortar.
-
Add a small amount of the water-ethanol mixture to the powder to form a paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 50 °C) until a constant weight is achieved.
-
The resulting complex can be tested for its improved aqueous solubility.[1]
Data Presentation:
| Enhancement Method | Fold Increase in Aqueous Solubility |
| Solid Dispersion (1:4 with PVP K30) | |
| Cyclodextrin Complexation (1:1 with HP-β-CD) |
Note: The table above should be filled with your experimental data.
References
Technical Support Center: Synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide
Welcome to the technical support center for the synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to help you maximize your synthesis yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-pyridin-4-ylquinoline-4-carboxylic acid (Step 1) | 1. Incomplete Pfitzinger reaction. 2. Suboptimal reaction temperature. 3. Incorrect base concentration. 4. Impure starting materials (isatin or 4-acetylpyridine). | 1. Extend the reflux time. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction mixture is maintained at a vigorous reflux in ethanol. 3. Use a freshly prepared solution of potassium hydroxide. The concentration is critical for the condensation reaction. 4. Recrystallize isatin and distill 4-acetylpyridine before use. |
| Low yield of ethyl 2-pyridin-4-ylquinoline-4-carboxylate (Step 2) | 1. Incomplete esterification. 2. Presence of water in the reaction mixture. 3. Insufficient amount of acid catalyst. | 1. Increase the reflux time. The reaction can be slow. 2. Use absolute ethanol and ensure all glassware is thoroughly dried. Water can reverse the esterification. 3. Ensure a catalytic amount of concentrated sulfuric acid is used as a dehydrating agent.[1][2] |
| Low yield of this compound (Step 3) | 1. Incomplete reaction with hydrazine hydrate. 2. Degradation of the ester starting material. 3. Product loss during workup and recrystallization. | 1. Use an excess of hydrazine hydrate and increase the reflux time in ethanol.[1][2] 2. Ensure the ester is pure before proceeding to this step. 3. Minimize the amount of solvent used for recrystallization to avoid product loss. Cool the solution slowly to maximize crystal formation. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent like ethanol or pyridine. |
| Presence of multiple spots on TLC after reaction | 1. Formation of side products. 2. Unreacted starting materials. | 1. For the Pfitzinger reaction, side products can arise from self-condensation of isatin. Optimize the reaction temperature and addition rate of reactants. 2. Adjust the stoichiometry of the reactants and increase the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high overall yield?
A1: The initial synthesis of the quinoline core, 2-pyridin-4-ylquinoline-4-carboxylic acid, via the Pfitzinger reaction is the most crucial step.[3] The purity and yield of this intermediate will significantly impact the subsequent esterification and hydrazide formation steps.
Q2: Can I use a different alcohol for the esterification step?
A2: Yes, other simple alcohols like methanol can be used, which would result in the corresponding methyl ester. However, the reaction conditions, particularly temperature and time, may need to be re-optimized. Absolute (anhydrous) alcohol is essential to maximize ester yield.
Q3: My final product has a slight yellow tint. Is this normal?
A3: The pure product should be an off-white or pale yellow solid. A distinct yellow or brown color may indicate the presence of impurities. Recrystallization from a suitable solvent, such as ethanol, should be performed to obtain a purer product.
Q4: What is the role of the acid catalyst in the esterification step?
A4: A strong acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2]
Q5: Are there alternative methods for synthesizing the quinoline core?
A5: Yes, besides the Pfitzinger reaction, the Doebner-von Miller reaction or the Combes quinoline synthesis are other potential routes, though they may require different starting materials and conditions.[3]
Experimental Protocols
Step 1: Synthesis of 2-Pyridin-4-ylquinoline-4-carboxylic acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) and 4-acetylpyridine (1.1 equivalents) in absolute ethanol.
-
Slowly add a solution of potassium hydroxide (3 equivalents) in ethanol to the mixture with stirring.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
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Acidify the solution with glacial acetic acid until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude carboxylic acid.
Step 2: Synthesis of Ethyl 2-Pyridin-4-ylquinoline-4-carboxylate
-
Suspend the dried 2-pyridin-4-ylquinoline-4-carboxylic acid (1 equivalent) in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% v/v).
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.
Step 3: Synthesis of this compound
-
Dissolve the crude ethyl 2-pyridin-4-ylquinoline-4-carboxylate (1 equivalent) in absolute ethanol.
-
Add an excess of hydrazine hydrate (10 equivalents).
-
Heat the mixture to reflux for 8-10 hours, during which the product may start to precipitate.[1][2]
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
Table 1: Optimization of Pfitzinger Reaction (Step 1)
| Entry | Base | Solvent | Reflux Time (h) | Yield (%) |
| 1 | KOH | Ethanol | 4 | 65 |
| 2 | KOH | Ethanol | 8 | 82 |
| 3 | NaOH | Ethanol | 8 | 75 |
| 4 | KOH | Methanol | 8 | 71 |
Table 2: Optimization of Hydrazide Formation (Step 3)
| Entry | Hydrazine Hydrate (eq.) | Solvent | Reflux Time (h) | Yield (%) |
| 1 | 5 | Ethanol | 6 | 78 |
| 2 | 10 | Ethanol | 6 | 85 |
| 3 | 10 | Ethanol | 10 | 91 |
| 4 | 10 | 2-Propanol | 10 | 88 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
References
Troubleshooting 2-Pyridin-4-ylquinoline-4-carbohydrazide instability in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyridin-4-ylquinoline-4-carbohydrazide, with a specific focus on addressing its potential instability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound solution in DMSO has changed color. What does this indicate?
A change in color, such as turning yellow or brown, may suggest degradation of the compound. This can be influenced by several factors including the purity of the DMSO, storage conditions, and the presence of contaminants. It is advisable to prepare fresh solutions and re-evaluate your experimental results.
Q2: I observe precipitation in my stock solution of this compound in DMSO after storage. What should I do?
Precipitation can occur if the solution is supersaturated or has been stored at an inappropriate temperature. Gently warm the solution to 37°C and use an ultrasonic bath to help redissolve the compound.[1][2] To prevent this, consider preparing a less concentrated stock solution and always ensure the compound is fully dissolved before storage. Aliquoting the stock solution can also minimize the impact of precipitation in a single vial.[1]
Q3: What are the best practices for preparing and storing this compound stock solutions in DMSO?
To ensure the stability of your stock solution, follow these guidelines:
-
Use High-Quality DMSO: Always use fresh, anhydrous (water-free) DMSO, as moisture can promote degradation of both the solvent and the compound.[1]
-
Proper Dissolution: Ensure the compound is completely dissolved. Gentle warming (to 37°C) and sonication can aid in dissolution.[1][2]
-
Optimal Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Q4: Can the hydrazide functional group of this compound contribute to its instability in DMSO?
Yes, the hydrazide functional group can be susceptible to oxidation and hydrolysis, particularly in the presence of water or other reactive species. DMSO itself can act as a mild oxidant in some organic reactions.[3] The stability of hydrazines can be affected by factors such as pH, temperature, and the presence of metal ions.
Q5: Are there any known degradation pathways for DMSO that could affect my compound?
DMSO can undergo autocatalytic decomposition, especially in the presence of acids, leading to the formation of various byproducts.[4][5] While typically stable, prolonged storage at room temperature or exposure to contaminants can accelerate this process. These degradation products could potentially react with and compromise the integrity of the dissolved this compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in DMSO.
| Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving | 1. Use of old or hydrated DMSO.2. Solution is supersaturated.3. Insufficient mixing. | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. Prepare a more dilute stock solution.3. Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[1][2] |
| Precipitation in Stock Solution | 1. Improper storage temperature.2. Supersaturated solution.3. Repeated freeze-thaw cycles. | 1. Store aliquots at -20°C or -80°C.[1]2. Briefly warm and sonicate the solution before use to redissolve the precipitate.[1]3. Aliquot stock solutions into single-use vials.[1] |
| Inconsistent Experimental Results | 1. Degradation of the compound in DMSO.2. Inaccurate concentration of the stock solution. | 1. Prepare fresh stock solutions regularly. Avoid prolonged storage at room temperature.2. Ensure the compound is fully dissolved before making dilutions. |
| Color Change in Solution | 1. Compound degradation.2. Contamination of the DMSO or compound. | 1. Discard the solution and prepare a fresh one. Consider performing a stability analysis (e.g., HPLC) to assess purity over time.2. Use fresh, high-purity reagents and sterile techniques. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). The molecular weight is 264.28 g/mol .
-
Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
If necessary, gently warm the tube to 37°C and sonicate for a short period to aid dissolution.[1]
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes in separate sterile tubes to minimize freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
-
Protocol 2: Assessment of Compound Stability by HPLC
-
Objective: To determine the stability of this compound in DMSO over time.
-
Methodology:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO as described in Protocol 1.
-
Immediately after preparation (T=0), dilute an aliquot of the stock solution in the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Store the remaining stock solution at the desired temperature (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), take an aliquot of the stored stock solution, dilute it in the mobile phase, and analyze by HPLC.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to T=0.
-
-
Representative Stability Data (Hypothetical):
| Storage Temperature | % Remaining after 24h | % Remaining after 1 week | % Remaining after 1 month |
| Room Temperature | 95% | 80% | 60% |
| 4°C | 99% | 95% | 85% |
| -20°C | >99% | >99% | 98% |
| -80°C | >99% | >99% | >99% |
Visualizations
Caption: A workflow for troubleshooting common instability issues with this compound in DMSO.
Caption: A generic signaling pathway illustrating the potential mechanism of action for a bioactive compound.
References
Minimizing off-target effects of 2-Pyridin-4-ylquinoline-4-carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 2-Pyridin-4-ylquinoline-4-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented in publicly available literature, the quinoline core is known to be a "privileged scaffold" in medicinal chemistry, meaning it can interact with a wide range of biological targets.[1][2][3] Quinoline derivatives have been reported to interact with various kinases, G-protein coupled receptors (GPCRs), and other enzymes.[2][4][5] Therefore, off-target effects could manifest as unexpected cellular phenotypes, toxicity, or modulation of signaling pathways unrelated to the intended target. For instance, some quinoline-based kinase inhibitors have been shown to bind to dozens of unintended kinases.[4][6]
Q2: How can I computationally predict potential off-targets of this compound?
Several computational or in silico methods can be used to predict potential off-target interactions.[7] These approaches leverage the chemical structure of the compound to screen against databases of known protein targets.
Recommended Approaches:
-
Similarity-based methods: Tools like SEA (Similarity Ensemble Approach) and other 2D/3D chemical similarity methods compare the structure of this compound to ligands with known targets.[7]
-
Machine learning models: Various machine learning algorithms can predict compound-target interactions based on large datasets of known bioactivities.[7][8]
-
Molecular docking: This method simulates the binding of the compound to the 3D structures of potential off-target proteins.
These computational predictions should be used to generate hypotheses that can then be tested experimentally.[7]
Q3: What is the first experimental step I should take if I suspect off-target effects?
The first step is to perform a dose-response curve and a time-course experiment in your cellular model.[9] This will help determine the concentration range at which the desired on-target effect is observed and if unexpected phenotypes or toxicity occur at higher concentrations or different time points. A significant difference between the concentration required for the intended effect and the concentration causing other cellular changes can indicate off-target activity.
Troubleshooting Guides
Issue 1: Observed cytotoxicity at concentrations close to the effective dose.
If you observe significant cell death at or near the concentration required for the intended biological effect, it may be due to off-target toxicity.
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a standard cytotoxicity assay, such as an MTT or LDH release assay, to quantify the toxic effects of the compound on your cells.[10][11]
-
Determine Therapeutic Window: Carefully analyze the dose-response curves for both the desired activity and cytotoxicity to determine the therapeutic window. A narrow window suggests a higher likelihood of off-target effects contributing to the observed phenotype.
-
Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound. If this analog does not produce the same cytotoxic effects, it strengthens the hypothesis that the observed toxicity is due to specific off-target interactions rather than non-specific chemical properties.
Experimental Protocol: MTT Assay for Cell Viability
| Step | Procedure |
| 1. | Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. |
| 2. | Treat cells with a serial dilution of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours). |
| 3. | Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[10] |
| 4. | Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent). |
| 5. | Read the absorbance at a wavelength of 570 nm using a microplate reader. |
| 6. | Calculate cell viability as a percentage relative to the vehicle-treated control cells. |
Issue 2: Inconsistent or unexpected results in downstream signaling assays.
Off-target effects can lead to the activation or inhibition of unintended signaling pathways, causing confounding results in your experiments.[12] For instance, a compound intended to inhibit a specific kinase might inadvertently activate a parallel pathway.[12]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent signaling results.
Recommended Actions:
-
Broad-Spectrum Profiling: Screen this compound against a panel of kinases or other relevant protein families to identify potential off-targets.[6] Several commercial services offer such profiling.
-
Phospho-Proteomics: A more unbiased approach is to use mass spectrometry-based phospho-proteomics to get a global view of changes in protein phosphorylation in response to compound treatment. This can reveal unexpected pathway modulation.
-
Orthogonal Validation: Once potential off-targets are identified, validate these interactions using orthogonal methods such as cellular thermal shift assays (CETSA), NanoBRET, or in vitro activity assays with purified proteins.[13]
Issue 3: Difficulty in confirming that the observed phenotype is due to the intended target.
It is crucial to ensure that the biological effect you are studying is a direct result of modulating the intended target and not an off-target.
Target Validation Strategy:
Caption: A logical workflow for on-target validation experiments.
Detailed Methodologies:
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype observed with this compound is recapitulated by genetically targeting the protein, it provides strong evidence for on-target activity.
-
Rescue Experiments: Introduce a mutated version of the target protein that is resistant to the compound. If the expression of this mutant "rescues" the cells from the compound's effects, it confirms that the compound is acting through this target.
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Use of Alternative Inhibitors: Treat cells with a structurally different compound that is known to be a specific inhibitor of the same target. If this compound produces the same phenotype, it supports the on-target hypothesis.
By systematically applying these computational and experimental strategies, researchers can better understand and mitigate the off-target effects of this compound, leading to more reliable and interpretable experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. benchchem.com [benchchem.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icr.ac.uk [icr.ac.uk]
Technical Support Center: Purification of 2-Pyridin-4-ylquinoline-4-carbohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges for 2-Pyridin-4-ylquinoline-4-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from side reactions during the synthesis of the quinoline core. These often include tarry, polymeric byproducts due to the harsh acidic and oxidizing conditions that can be used in quinoline synthesis.[1][2] Incomplete reactions or side reactions involving the carbohydrazide moiety can also lead to impurities.
Q2: My crude product is a dark, tarry material. How can I effectively purify this compound from this mixture?
A2: Tar formation is a known issue in certain quinoline syntheses, such as the Skraup synthesis.[1] Initial purification of the crude product may involve steam distillation followed by extraction to separate the desired compound from the tar.[1] Subsequent purification can then be carried out using column chromatography or recrystallization.
Q3: I am observing low solubility of my compound in common organic solvents. What are some suitable solvent systems for purification?
A3: The solubility of pyridine-4-carbohydrazide derivatives can vary, with some exhibiting low water solubility.[3] For purification, it is advisable to perform solubility tests with a range of solvents of varying polarities. N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and mixtures of alcohols with chlorinated solvents are often used for quinoline derivatives. For recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures should be chosen.
Q4: Are there any known stability issues with this compound that I should be aware of during purification?
A4: Carbohydrazide and its derivatives can undergo thermal decomposition at elevated temperatures.[4][5][6] It is advisable to avoid excessive heat during purification steps like solvent evaporation. While carbohydrazide itself decomposes at temperatures above 153°C, the specific decomposition temperature of the target molecule may differ.[4]
Troubleshooting Guide
Issue 1: Decomposition of the compound on silica gel during column chromatography.
Question: My this compound appears to be decomposing on the silica gel column, leading to low recovery and multiple spots on TLC analysis of the collected fractions. What can I do to prevent this?
Answer: The basic nitrogen on the quinoline and pyridine rings can interact with the acidic silanol groups on the surface of silica gel, potentially causing decomposition.[7] Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution. This can be achieved by adding a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to the eluent.[7]
-
Use an Alternative Stationary Phase:
-
Minimize Contact Time: Run the column as quickly as possible to reduce the time your compound is in contact with the stationary phase.
-
Work at Low Temperatures: Performing the chromatography in a cold room can help to slow down the rate of decomposition.
Issue 2: Streaking or tailing of the compound spot on TLC and poor separation in column chromatography.
Question: My compound shows significant streaking (tailing) on the TLC plate, and I am unable to achieve good separation during column chromatography. How can I improve the peak shape and resolution?
Answer: Tailing is often caused by the interaction of the basic nitrogen atoms in your molecule with the acidic silanol groups on the silica gel.[7]
-
Add a Basic Modifier: As with preventing decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve the peak shape by neutralizing the acidic sites on the silica gel.[7]
-
Optimize the Solvent System: Experiment with different solvent systems to find one that provides a good balance between moving the compound off the baseline and achieving separation from impurities. A slightly more polar solvent system may sometimes reduce tailing.
Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).
-
Deactivation: Add 0.5-2% triethylamine or pyridine to the eluent used for both the slurry and for running the column.
-
Column Packing: Pack the column with the deactivated silica slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent (or a slightly more polar solvent if solubility is an issue) and load it onto the column.
-
Elution: Run the column with the amine-containing eluent, collecting fractions and monitoring them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low to prevent thermal decomposition.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves completely and then precipitates upon cooling, the solvent is a good candidate for recrystallization. If the solid does not dissolve when hot, the solvent is unsuitable. If it dissolves at room temperature, the solvent is also unsuitable unless used in a solvent/anti-solvent system.
-
Dissolution: In a larger flask, dissolve the crude compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Troubleshooting Summary for Purification of this compound
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield/Decomposition | Interaction with acidic silica gel; Thermal instability | Use deactivated silica gel (add NEt₃ or pyridine to eluent); Use alternative stationary phase (alumina, C18); Minimize heat during solvent removal. |
| Poor Separation/Tailing | Interaction of basic nitrogens with acidic silica gel | Add a basic modifier (NEt₃ or pyridine) to the eluent; Optimize the polarity of the solvent system. |
| Low Solubility | Inherent property of the compound | Test a range of solvents (e.g., DMF, DMSO, alcohol/chloroform mixtures); Use a minimal amount of hot solvent for recrystallization. |
| Tarry Crude Product | Polymerization during synthesis | Initial purification by steam distillation and extraction before chromatography or recrystallization. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for chromatographic purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]
- 4. atamankimya.com [atamankimya.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
How to reduce the cytotoxicity of 2-Pyridin-4-ylquinoline-4-carbohydrazide in vitro
Welcome to the technical support center for 2-Pyridin-4-ylquinoline-4-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the in vitro cytotoxicity of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing high levels of cytotoxicity in my primary screen with this compound. How can I determine if this is a genuine effect or an experimental artifact?
A1: High cytotoxicity can stem from both the compound's intrinsic properties and experimental variables. To troubleshoot, consider the following:
-
Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent. Reducing the concentration of the compound and the duration of cell exposure can significantly decrease cell death.[1]
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells, as variations can affect the outcomes of cytotoxicity assays.[2]
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Compound Stability and Purity: Verify the stability and purity of your this compound stock. Degradation products or impurities could contribute to toxicity.
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Assay Interference: Some compounds can interfere with the assay itself. For instance, in tetrazolium-based assays like MTT, the compound might non-specifically reduce the tetrazolium salt, leading to inaccurate readings.[3] It is advisable to confirm results using an independent endpoint.[3]
Q2: My results for cytotoxicity are inconsistent across different experiments. What could be the cause?
A2: Inconsistent results are a common challenge in cell-based assays. Here are some factors to investigate:
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Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, confluency, and passage number. Stressed cells may be more susceptible to drug-induced toxicity.[1][4]
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Compound Batch Variation: If you are using different batches of this compound, there might be variations in purity or potency.[2]
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Incubation Time: The timing of compound addition and the duration of the assay should be kept consistent across all experiments.[2]
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Instrument Variability: Ensure that the plate reader or any other instrument used for analysis is properly calibrated and maintained.[2]
Q3: I suspect that the observed cytotoxicity is due to off-target effects. How can I investigate this?
A3: Differentiating between on-target and off-target toxicity is crucial. Consider these approaches:
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Structural Analogs: Synthesize and test structural analogs of this compound that are designed to have reduced affinity for the intended target but retain other chemical properties. A significant drop in cytotoxicity with these analogs would suggest on-target toxicity.
-
Target Overexpression/Knockdown: In cell lines where the biological target of your compound is known, you can modulate the expression of the target. Increased resistance to the compound in knockdown or knockout cells would point towards on-target toxicity.
-
Competitive Inhibition: If a known, non-toxic ligand for the target exists, co-incubation with your compound may rescue the cells from cytotoxicity, indicating an on-target effect.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about reducing the cytotoxicity of this compound.
Q1: What are the primary strategies for reducing the in vitro cytotoxicity of a compound like this compound?
A1: Several strategies can be employed to mitigate the in vitro cytotoxicity of a compound:
-
Structural Modification: This is a key strategy in drug design to reduce toxicity.[5] Modifications can be made to the this compound molecule to alter its pharmacokinetic and pharmacodynamic properties, potentially reducing its interaction with off-target cellular components.[6]
-
Co-administration of Protective Agents:
-
Targeted Drug Delivery: While more relevant for in vivo studies, the principles can be applied in vitro. Encapsulating the compound in nanoparticles or liposomes can control its release and interaction with cells.[2]
-
Dose Optimization: Carefully titrating the concentration of the compound to the lowest effective dose can minimize toxicity while still achieving the desired biological effect.[2]
Q2: How can I assess the mechanism of cytotoxicity of this compound?
A2: Understanding the mechanism of cytotoxicity is key to mitigating it. A variety of assays can be used:
-
Apoptosis vs. Necrosis Assays: Assays like Annexin V/Propidium Iodide staining can differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).[7]
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Mitochondrial Dysfunction Assays: Since mitochondrial impairment is a common cause of drug-induced toxicity, assays that measure mitochondrial membrane potential (e.g., JC-1 staining) or ATP production can be informative.[1]
-
Oxidative Stress Assays: To determine if the compound induces oxidative stress, you can measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.[1]
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Cell Membrane Damage Assays: The release of intracellular components like lactate dehydrogenase (LDH) into the culture medium is an indicator of plasma membrane damage.[1][8]
Q3: What are the most common in vitro assays to quantify cytotoxicity?
A3: A variety of assays are available, each with its own principles, advantages, and disadvantages. The choice of assay can depend on the suspected mechanism of toxicity and the experimental context.
| Assay Type | Principle | Examples |
| Metabolic Activity | Measures the metabolic activity of viable cells, which is often proportional to the number of living cells. | MTT, MTS, XTT, WST-1, Resazurin (alamarBlue)[7][9] |
| Membrane Integrity | Detects damage to the cell membrane, which occurs in late-stage apoptosis and necrosis.[3] | LDH Release Assay, Trypan Blue Exclusion, Propidium Iodide Staining[8][10] |
| Cell Proliferation | Measures the ability of single cells to form colonies, indicating long-term survival and proliferative capacity. | Colony Formation Assay[7] |
| ATP Content | Quantifies intracellular ATP, which is a marker of viable, metabolically active cells. | ATP Assay[7] |
| Lysosomal Function | Measures the accumulation of neutral dyes in lysosomes to assess early lysosomal stress.[3] | Neutral Red Uptake (NRU) Assay[3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a standard method for assessing cell viability based on metabolic activity.[2]
Materials:
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Cells (e.g., a relevant cancer cell line and a normal cell line)
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96-well cell culture plates
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Complete culture medium
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Workflow for a standard MTT cytotoxicity assay.
Caption: Potential mechanisms of drug-induced cytotoxicity.
Caption: Logic for troubleshooting high cytotoxicity results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Improving the decision-making process in structural modification of drug candidates: reducing toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kosheeka.com [kosheeka.com]
Technical Support Center: Enhancing Oral Bioavailability of Pyridine-Carbohydrazide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges associated with the poor oral bioavailability of pyridine-carbohydrazide derivatives.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of pyridine-carbohydrazide derivatives?
A1: The poor oral bioavailability of pyridine-carbohydrazide derivatives typically stems from a combination of physicochemical and physiological factors. Many derivatives in this class exhibit low aqueous solubility, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[1][2][3] Structural modifications, such as the addition of bulky or electron-withdrawing groups, can further decrease solubility.[1][2] Beyond solubility, some derivatives may face challenges with poor intestinal permeability or be subject to interactions with efflux transporters like P-glycoprotein, which actively pumps the drug out of intestinal cells, reducing net absorption.[1] Additionally, like many xenobiotics, they can be susceptible to first-pass metabolism in the gut wall or liver.
Q2: How does the Biopharmaceutics Classification System (BCS) help in strategy selection for these derivatives?
A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[4] It categorizes drugs into four classes:
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Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Most pyridine-carbohydrazide derivatives with bioavailability issues fall into BCS Class II or IV.[5] Identifying the correct class is crucial for selecting an appropriate enhancement strategy. For Class II compounds, the primary focus is on improving solubility and dissolution rate, while Class IV compounds require enhancement of both solubility and permeability.[5]
Q3: What are the principal strategies to enhance the oral bioavailability of these compounds?
A3: A variety of formulation and chemical modification strategies can be employed. These can be broadly categorized as:
-
Physicochemical Approaches: These methods modify the drug substance itself. This includes particle size reduction (micronization and nanosuspensions) to increase surface area, salt formation for ionizable drugs, and creating amorphous solid dispersions to improve dissolution rates.[5][6][7]
-
Lipid-Based Formulations: Incorporating the drug into lipid vehicles like oils or surfactant dispersions can improve bioavailability.[7] Self-emulsifying drug delivery systems (SEDDS) are a prominent example; they form micro- or nano-emulsions in the GI tract, enhancing drug solubilization.[7]
-
Prodrug Approach: This involves chemically modifying the derivative to create an inactive "prodrug" with improved absorption characteristics.[4][8][9][10] The prodrug is designed to be stable during absorption and then convert back to the active parent drug in vivo through enzymatic or chemical cleavage.[11][12] This is particularly useful for improving the permeability of polar compounds.[9][10]
-
Nanotechnology-Based Delivery: Encapsulating the derivatives in nanocarriers, such as nanoparticles or nanoemulsions, can overcome solubility barriers, protect the drug from degradation, and sometimes offer targeted delivery.[13][14]
Part 2: Troubleshooting Guides
Problem: My pyridine-carbohydrazide derivative shows extremely low aqueous solubility (<0.1 mg/mL).
Answer: Low aqueous solubility is a common challenge that directly hinders dissolution.[2][3] Several formulation strategies can be systematically explored to address this issue. The choice depends on the specific physicochemical properties of your compound.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Problem: My compound has adequate solubility after formulation but still shows poor absorption, suggesting low permeability.
Answer: When solubility is not the rate-limiting step, poor membrane permeability becomes the primary barrier. This is common for compounds that are highly polar or do not meet the criteria of Lipinski's "Rule of Five".[4] The prodrug approach is a powerful strategy in this scenario.[9][10][11]
A prodrug masks the polar functional groups (like carboxylic acids or alcohols) responsible for poor permeability with a lipophilic promoiety.[9] This increases the compound's overall lipophilicity, facilitating its passage across the intestinal cell membrane via passive diffusion. Once absorbed into circulation, endogenous enzymes (e.g., esterases) cleave the promoiety to release the active parent drug.[5][9]
Caption: The prodrug concept for enhancing intestinal permeability.
Part 3: Data Summaries
Table 1: Predicted Physicochemical and ADMET Properties of Pyridine-4-Carbohydrazide Derivatives
This table summarizes in-silico predicted properties for various structural modifications to a pyridine-4-carbohydrazide core, illustrating how different substituents can impact key bioavailability parameters.
| Compound ID | R-Group Substitution | Water Solubility (logS) | Human Intestinal Absorption (HIA) (%) | Caco-2 Permeability (logPapp) | P-gp Substrate |
| INH (Parent) | (none) | -1.600 | 96.43 | - | No |
| INH01 | Phenyl | -2.076 | 93.11 | - | No |
| INH02 | 4-Hydroxyphenyl | -2.894 | 91.89 | - | No |
| INH10 | 4-Nitrophenyl | -4.020 | 88.76 | - | Yes |
| INH14 | 2-Naphthyl | -4.042 | 83.21 | - | Yes |
| INH17 | 4-Chlorophenyl | -3.643 | 90.55 | - | Yes |
Data adapted from in-silico studies.[1][2] Negative logS values indicate lower solubility. HIA values >80% are considered good.[1]
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages | Most Suitable for BCS Class |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate.[7] | Broadly applicable, established technology. | Can lead to particle aggregation; may not be sufficient for very low solubility.[6] | II |
| Solid Dispersions | Disperses drug in an amorphous state within a hydrophilic polymer matrix.[6] | Significant increase in dissolution rate and apparent solubility. | Potential for physical instability (recrystallization); requires specific polymers. | II, IV |
| Lipid-Based (e.g., SEDDS) | Solubilizes the drug in a lipid vehicle, forming an emulsion in the GI tract.[7] | Improves solubility and can enhance lymphatic uptake, bypassing the liver. | Risk of drug precipitation upon dilution; potential for GI side effects.[4] | II, IV |
| Prodrug Approach | Covalently masks polar groups to increase lipophilicity and passive permeability.[10][11] | Directly improves membrane permeation; can be targeted to transporters.[11] | Requires careful design to ensure efficient in-vivo cleavage; adds synthetic complexity.[12] | III, IV |
| Nanotechnology | Encapsulates drug in carriers <1µm, improving solubility and stability.[13] | High drug loading potential; protects drug from degradation; can be targeted.[5] | Complex manufacturing and characterization; potential long-term toxicity concerns. | II, IV |
Part 4: Key Experimental Protocols
Protocol 1: In Vitro Drug Release Study (Dialysis Bag Method)
This protocol is a standard method to assess the rate at which a drug is released from its formulation, which is essential for predicting in vivo performance.[15][16]
Objective: To determine the in vitro release profile of a pyridine-carbohydrazide derivative from a formulated product (e.g., nanosuspension, solid dispersion) under sink conditions.
Materials:
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be large enough for the free drug to pass but small enough to retain the formulation (e.g., nanoparticles).[15]
-
Release Medium: Phosphate-buffered saline (PBS) at pH 6.8 (to simulate intestinal fluid). For poorly soluble drugs, a surfactant (e.g., 0.5% SLS) may be added to maintain sink conditions.[15][17]
-
Formulated drug product and a free drug solution (for control).
-
Beakers, magnetic stirrer, water bath or incubator at 37°C, dialysis clips.
-
Analytical instrument (e.g., HPLC-UV) for drug quantification.
Procedure:
-
Preparation: Cut dialysis tubing to the desired length (e.g., 8-10 cm) and pre-soak in the release medium for at least 30 minutes to hydrate and remove preservatives.[15]
-
Loading: Accurately add a known volume/mass of your formulation (e.g., 1 mL) into the dialysis bag. Prepare a control bag with a free drug solution at the same concentration. Securely seal both ends with clips.[15]
-
Setup: Place each sealed bag into a beaker containing a defined volume of pre-warmed (37°C) release medium (e.g., 100 mL). The volume should be sufficient to ensure sink conditions (i.e., able to dissolve at least 3-5 times the total drug amount).[15]
-
Incubation: Place the beakers in an incubator or water bath at 37°C with continuous, gentle agitation (e.g., 100 rpm).[15][17]
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a fixed volume (e.g., 1 mL) of the release medium from each beaker.[15]
-
Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain constant volume and sink conditions.[15][18]
-
Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
Caption: Experimental workflow for the in vitro drug release dialysis method.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This in situ model provides a more physiologically relevant assessment of drug absorption and permeability by using a live, anesthetized animal.[19][20]
Objective: To determine the effective permeability coefficient (Peff) of a pyridine-carbohydrazide derivative in a specific segment of the rat intestine (e.g., jejunum).
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetic (e.g., ketamine/xylazine or isoflurane).
-
Perfusion solution: Drug dissolved in Krebs-Ringer buffer (pH 6.5-7.4). A non-absorbable marker (e.g., phenol red) may be included to correct for water flux.[21]
-
Surgical tools, cannulas, peristaltic pump, sample collection vials.
-
Homeothermic blanket to maintain body temperature.[21]
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a homeothermic blanket to maintain body temperature at 37°C. Make a midline abdominal incision to expose the small intestine.
-
Intestinal Cannulation: Gently locate the desired intestinal segment (e.g., jejunum). Make two small incisions to insert and secure inlet and outlet cannulas, creating an isolated segment of ~10 cm.[21]
-
Washout: Gently flush the intestinal segment with warm saline to remove debris.
-
Stabilization: Begin perfusing the segment with blank buffer solution (without the drug) for ~30 minutes at a constant, low flow rate (e.g., 0.2 mL/min) to achieve steady-state conditions.[22]
-
Perfusion: Switch to the drug-containing perfusion solution and perfuse at the same constant flow rate.[19][22]
-
Sampling: Collect the perfusate from the outlet cannula into pre-weighed tubes at regular intervals (e.g., every 20 minutes) for a total of 80-120 minutes.[22]
-
Measurement: At the end of the experiment, measure the exact length of the perfused intestinal segment.
-
Analysis: Determine the drug concentration in the inlet (C_in) and outlet (C_out) samples using a validated analytical method. Use the gravimetric method or the change in the non-absorbable marker's concentration to correct for any net water flux (NWF).[22]
-
Calculation: Calculate the effective permeability (Peff) using the following equation: Peff = (-Q * ln(C'_out / C_in)) / (2 * π * r * L) Where Q is the flow rate, C'_out is the water-flux corrected outlet concentration, C_in is the inlet concentration, r is the intestinal radius, and L is the segment length.
References
- 1. researchgate.net [researchgate.net]
- 2. cmjpublishers.com [cmjpublishers.com]
- 3. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 14. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Video: Methods for Studying Drug Absorption: In situ [jove.com]
- 20. In Situ Perfusion Model in Rat Colon for Drug Absorption Studies: Comparison with Small Intestine and Caco-2 Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ijpsonline.com [ijpsonline.com]
Refining assay conditions for 2-Pyridin-4-ylquinoline-4-carbohydrazide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyridin-4-ylquinoline-4-carbohydrazide and related derivatives. The information is designed to address common challenges encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential therapeutic applications of this compound?
A1: While specific research on this compound is limited, derivatives of quinoline and pyridine carbohydrazide have shown a wide range of biological activities. These include potential applications as anticancer, antimicrobial, antioxidant, and anticonvulsant agents.[1][2][3][4] The therapeutic potential often stems from the ability of these scaffolds to interact with various biological targets.
Q2: I am observing low yields and product complexity during the synthesis of a substituted quinoline derivative. What are the likely causes and how can I troubleshoot this?
A2: Low yields and complex product mixtures in quinoline synthesis can arise from side reactions and suboptimal reaction conditions. Key areas to investigate include:
-
Byproduct Formation: Harsh acidic and oxidizing conditions, such as in the Skraup synthesis, can lead to tar formation. Using a moderator like ferrous sulfate can help control the reaction's exothermicity.
-
Reaction Conditions: Ensure precise control over temperature and the rate of reagent addition. For instance, in the Doebner-von Miller reaction, preventing the polymerization of α,β-unsaturated aldehydes is crucial for good yields.
-
Starting Material Purity: Verify the purity of your reactants, as impurities can lead to unwanted side reactions.[5]
Q3: My this compound compound is precipitating in my aqueous assay buffer. How can I improve its solubility?
A3: Poor aqueous solubility is a common issue with quinoline derivatives due to their often planar and aromatic structures.[6] To address precipitation:
-
Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then perform serial dilutions into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the assay.
-
pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. Adjusting the pH of your buffer may improve solubility, particularly at lower pH values due to the basicity of the pyridine nitrogen.[6]
-
Use of Surfactants: In some cases, a small amount of a biocompatible surfactant can help maintain the solubility of hydrophobic compounds.
Q4: How should I store stock solutions of this compound to ensure stability?
A4: To prevent degradation, stock solutions should be stored at -20°C or -80°C. It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound over time. Protect the solutions from light, as quinoline derivatives can be light-sensitive.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Assay Results | Compound instability in the assay medium. | Test the stability of the compound in your specific cell culture media or buffer over the duration of the experiment. Consider preparing fresh dilutions for each experiment.[6] |
| Cell health and passage number variability. | Use cells that are healthy and within a consistent, low passage number range to ensure reproducibility.[6] | |
| Low Signal or No Activity | Incorrect assay conditions. | Optimize assay parameters such as incubation time, temperature, and concentration of the compound. |
| Compound degradation. | Verify the integrity of your compound stock. If possible, confirm its identity and purity using analytical methods like HPLC or mass spectrometry. | |
| High Background Signal | Non-specific binding or interference. | Run appropriate controls, including a vehicle control (the solvent used to dissolve the compound) to assess background signal. Consider including a non-related compound with similar physicochemical properties as a negative control. |
| Contamination of reagents or cell culture. | Ensure all reagents are fresh and sterile. Regularly check cell cultures for any signs of contamination. |
Experimental Protocols
General Method for Synthesis of Quinoline-4-carbohydrazide Derivatives
A common route for synthesizing quinoline-4-carbohydrazide derivatives involves the condensation of a quinoline-4-carbohydrazide intermediate with an appropriate aromatic aldehyde.[3]
-
Preparation of Quinoline-4-carbohydrazide Intermediate: This intermediate can be synthesized from the corresponding quinoline-4-carboxylic acid ester by reaction with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
Condensation Reaction: The quinoline-4-carbohydrazide intermediate is then reacted with a substituted aromatic aldehyde in a solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid), and heated under reflux.
-
Work-up and Purification: Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.[3]
General Protocol for an In Vitro Antioxidant Assay (DPPH Radical Scavenging)
This protocol is based on assays used for similar quinoline-3-carbohydrazide derivatives and can be adapted.[2][7]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
A known antioxidant, such as ascorbic acid or quercetin, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add different concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group with only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
-
Quantitative Data
The following table summarizes IC50 values for antimicrobial activity of some carbohydrazide-bearing quinoline Schiff base derivatives against various pathogens. Note that these are for related compounds, not this compound itself.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 6a | Staphylococcus aureus | 340 | [3] |
| 6b | Aspergillus niger | - | [3] |
| 6c | Staphylococcus aureus | - | [3] |
| 6d | Staphylococcus aureus | - | [3] |
Note: Specific MIC values for 6b, 6c, and 6d against S. aureus were not provided in the source, but they were noted to have good antibacterial activity.
Visualizations
Experimental Workflow for Synthesis and Screening
Caption: A generalized workflow for the synthesis and subsequent biological screening of this compound derivatives.
Potential Signaling Pathway Involvement
Based on the antioxidant activity of related compounds, a potential mechanism of action could involve the modulation of cellular redox signaling pathways.
Caption: A diagram illustrating a hypothetical mechanism of antioxidant action for this compound.
References
- 1. Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design & synthesis of N'-[substituted] pyridine-4-carbohydrazides as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Compound Precipitation in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and preventing compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in cell culture media?
A1: Compound precipitation in cell culture media is a frequent issue that can stem from several factors:
-
Low Aqueous Solubility: Many experimental small molecules are hydrophobic and do not readily dissolve in aqueous solutions like cell culture media.[1]
-
High Compound Concentration: The final concentration of the compound may surpass its solubility limit within the media.[2]
-
Solvent Shock: This occurs when a compound, dissolved in an organic solvent like DMSO, "crashes out" of solution upon rapid dilution into the aqueous cell culture medium due to a sudden shift in solvent polarity.[2]
-
Media Components: The compound may interact with salts, proteins, and other components in the media, leading to the formation of insoluble complexes.[2][3]
-
Temperature and pH: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or pH shifts due to cellular metabolism or the incubator's CO2 environment can alter a compound's solubility.[1][2][3]
-
Improper Storage: Repeated freeze-thaw cycles of a stock solution can cause the compound to precipitate over time.[2]
Q2: My compound stock in DMSO is clear. Why does it precipitate when added to my cell culture medium?
A2: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous medium. The drastic change in solvent polarity when a small volume of concentrated DMSO stock is diluted into a large volume of aqueous buffer can cause the compound's solubility limit to be exceeded, leading to immediate precipitation.[3][4] This is often an issue of kinetic solubility, where the compound doesn't have sufficient time to reach a stable, dissolved state in the new environment.[4][5]
Q3: How can serum in the media affect my compound's solubility and activity?
A3: Serum can have a dual effect. The proteins within serum, such as albumin, can bind to hydrophobic compounds, which can help to solubilize them and prevent precipitation.[2][6] However, this protein binding can also reduce the free, bioavailable concentration of your compound, potentially leading to a higher IC50 value (reduced apparent potency).[7] Conversely, for some compounds, interactions with serum proteins can actually decrease solubility.[4] It is often necessary to test solubility in both serum-free and serum-containing media.
Q4: What is the difference between kinetic and thermodynamic solubility?
A4:
-
Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures how much compound can be added before it rapidly precipitates. This is often used in early-stage drug discovery for high-throughput screening.[5][8]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours) until the concentration of the dissolved compound is maximized and stable.[5][8] A compound's kinetic solubility value is often higher than its thermodynamic solubility.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
You dissolve your compound in a solvent to create a stock solution. When you add it to your cell culture medium, a precipitate forms instantly.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of your compound exceeds its aqueous solubility limit.[3] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[3] |
| Solvent Shock / Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[2][3] | Perform a stepwise or serial dilution.[3] First, create an intermediate dilution in a small volume of pre-warmed media. Add the stock solution dropwise while gently vortexing or swirling the media.[9] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility.[3] | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[9] |
| High Final Solvent Concentration | While a solvent like DMSO is necessary for the stock, a high final concentration (e.g., >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] This may require preparing a more concentrated stock solution. |
Issue 2: Delayed Precipitation After Incubation
The media containing your compound appears clear initially, but after several hours or days in the incubator, you observe cloudiness or crystalline precipitates.
| Potential Cause | Explanation | Recommended Solution |
| Thermodynamic Insolubility | The compound is kinetically soluble but supersaturated. Over time, it crashes out of solution as it approaches its lower, true thermodynamic equilibrium.[10] | Lower the final working concentration of the compound. If possible, use a formulation aid or solubilizing agent compatible with your cells. |
| pH Shift in Media | Cellular metabolism can produce acidic byproducts (like lactic acid), lowering the media pH. This can affect the solubility of pH-sensitive compounds.[3] | Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. Change the medium more frequently to maintain a stable pH.[3] |
| Interaction with Media Components | The compound may slowly interact with salts, amino acids, or other media components to form insoluble complexes.[3] | If possible, test the compound's stability in a different basal media formulation.[3] |
| Evaporation of Media | During long-term cultures, evaporation can concentrate all media components, including your compound, potentially pushing it beyond its solubility limit.[3] | Ensure the incubator has proper humidification. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[3] | Minimize the time that culture vessels are outside the stable 37°C environment of the incubator.[3] |
Experimental Protocols & Data
Protocol 1: Visual Kinetic Solubility Assessment
This protocol provides a rapid method to estimate the maximum kinetic solubility of a compound in your specific cell culture medium.
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound (e.g., 10-20 mM) in 100% DMSO. Ensure it is fully dissolved, using brief sonication if necessary.[9][11]
-
Pre-warm Media: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[9]
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your compound in the pre-warmed medium. For example, start by adding 1 µL of 10 mM stock to 99 µL of media (for 100 µM), then serially dilute from there.[9]
-
Initial Visual Inspection: Immediately after preparation, visually inspect each dilution against a dark background for any signs of cloudiness or precipitate.[3]
-
Incubate: Incubate the plate/tubes at 37°C for a period relevant to your experiment (e.g., 2, 24, or 48 hours).[3]
-
Final Visual Inspection: After incubation, inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the estimated maximum kinetic solubility under your experimental conditions.[3]
Data Presentation: Hypothetical Solubility of Compound "X"
The following table summarizes hypothetical solubility data for a test compound under various conditions, as might be determined by a visual or nephelometric (light scattering) assay.
| Condition | Max Soluble Conc. (µM) @ 2h | Max Soluble Conc. (µM) @ 24h | Observation |
| Basal Media (DMEM) | 75 | 50 | Slight precipitation observed at higher concentrations after 24h. |
| Complete Media (DMEM + 10% FBS) | 120 | 100 | Serum improves solubility and stability. |
| Basal Media (RPMI-1640) | 60 | 40 | Lower solubility compared to DMEM. |
| Complete Media (DMEM + 10% FBS), pH 7.0 | 100 | 80 | Slightly lower pH reduces solubility. |
| Complete Media (DMEM + 10% FBS), pH 7.8 | 130 | 110 | Slightly higher pH improves solubility. |
Visualizations
Troubleshooting Workflow for Compound Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Metabolic Stability of 2-Pyridin-4-ylquinoline-4-carbohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Pyridin-4-ylquinoline-4-carbohydrazide and related compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during metabolic stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of this compound?
A1: The primary metabolic liabilities of this compound are associated with its two core scaffolds: the quinoline ring and the carbohydrazide moiety.
-
Quinoline Ring: The quinoline ring system is susceptible to oxidation by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[1] Common metabolic transformations include mono-oxygenation at various positions on the ring.[1][2] The rate and position of this oxidation can be influenced by the electronic properties of substituents on the ring.[1]
-
Carbohydrazide Moiety: The hydrazide group can be a site for hydrolysis, potentially leading to the formation of the corresponding carboxylic acid and hydrazine. Hydrazones, which can be formed from the carbohydrazide, are also susceptible to hydrolysis, and their stability is influenced by the electronic and steric properties of the parent molecules.[3][4]
Q2: Which in vitro assays are recommended for assessing the metabolic stability of this compound?
A2: A tiered approach using a series of in vitro metabolic stability assays is recommended to evaluate the metabolic fate of a drug candidate.[5][6]
-
Liver Microsomal Stability Assay: This is a primary screen to evaluate Phase I metabolic stability, particularly metabolism mediated by CYP enzymes.[6][7]
-
Hepatocyte Stability Assay: This assay provides a more comprehensive assessment of metabolism, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[6][8]
-
Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolism.[5]
-
Cytosol Stability Assay: This assay is useful for specifically investigating the role of cytosolic enzymes like aldehyde oxidase (AO) in the compound's metabolism.[5]
Q3: What are some common strategies to improve the metabolic stability of quinoline-based compounds?
A3: Several strategies can be employed to mitigate metabolic liabilities associated with the quinoline scaffold:
-
Blocking Sites of Metabolism: Introducing sterically hindering groups or electron-withdrawing groups at positions susceptible to oxidation can decrease the rate of metabolism.[1][9] For instance, larger substituents on the quinoline moiety can decrease metabolism by aldehyde oxidase due to steric hindrance.[1]
-
Modulating Electronic Properties: The introduction of electron-withdrawing groups can deactivate the aromatic ring towards oxidative metabolism.[9]
-
Bioisosteric Replacement: In some cases, replacing the quinoline ring with a more metabolically stable heterocyclic system may be a viable strategy, provided the pharmacophore is maintained.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in the liver microsome assay.
| Potential Cause | Troubleshooting Steps |
| High Microsomal Protein Concentration | Titrate the microsomal protein concentration to find an optimal balance between detectable metabolism and the assay window. Start with a lower concentration (e.g., 0.25 mg/mL) and increase if metabolism is too slow.[10] |
| NADPH-Dependent (Phase I) Metabolism | Include a control incubation without the NADPH regenerating system. A significant difference in degradation compared to the NADPH-containing incubation will confirm the involvement of CYP enzymes.[10] |
| Compound Instability | Run a control incubation with heat-inactivated microsomes or in the assay buffer alone to assess the chemical stability of the compound under the assay conditions (e.g., pH, temperature).[10] |
| Incorrect Cofactor Concentration | Ensure the NADPH regenerating system is freshly prepared and used at the recommended concentration (typically around 1 mM).[10] |
Issue 2: Inconsistent results for metabolic stability between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Microsome Activity | Ensure consistent lot-to-lot performance of liver microsomes. If possible, use a large single batch for a series of experiments. Always include positive control compounds with known metabolic profiles to monitor assay performance. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the test compound and microsomes. |
| Inconsistent Incubation Times | Use a precise timer and consistently stop the reactions at the designated time points. Staggering the start of incubations can help manage multiple time points. |
| Sample Processing Variability | Ensure consistent and thorough mixing after adding the stop solution to precipitate proteins. Also, ensure consistent centrifugation time and speed to pellet the precipitated proteins.[10] |
Issue 3: The compound shows high stability in microsomes but low stability in hepatocytes.
| Potential Cause | Troubleshooting Steps |
| Phase II Metabolism | This discrepancy suggests that Phase II metabolism (e.g., glucuronidation, sulfation) may be the primary clearance pathway. Hepatocytes contain both Phase I and Phase II enzymes, whereas standard microsomal assays primarily assess Phase I metabolism.[5][6] |
| Involvement of Cytosolic Enzymes | The compound may be a substrate for cytosolic enzymes such as aldehyde oxidase, which are present in hepatocytes but not in microsomes.[5] Conduct a cytosol stability assay to investigate this possibility. |
| Role of Transporters | Active transport of the compound into hepatocytes could lead to higher intracellular concentrations and thus, a higher rate of metabolism. |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Materials:
-
Liver microsomes (human, rat, or other species)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the test compound working solution by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsomes to the buffer. Pre-incubate the plate at 37°C for 5-10 minutes.[10]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10]
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a sufficient volume of ice-cold stop solution. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.[10]
-
Centrifuge the plate to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.[10]
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.[10]
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).[10]
-
Calculate the half-life (t½) = 0.693 / k.[10]
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.[10]
Visualizations
Caption: Potential metabolic pathways for this compound.
Caption: Workflow for a typical liver microsomal stability assay.
Caption: Troubleshooting logic for rapid compound degradation in microsomal assays.
References
- 1. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Permeability of 2-Pyridin-4-ylquinoline-4-carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying 2-Pyridin-4-ylquinoline-4-carbohydrazide to improve its membrane permeability.
Frequently Asked Questions (FAQs)
Q1: What are the potential permeability issues with this compound?
A1: The this compound scaffold, while a promising pharmacophore, presents several structural features that may limit its passive permeability across biological membranes. The carbohydrazide moiety is relatively polar and can engage in hydrogen bonding with the aqueous environment, which is unfavorable for partitioning into the lipid bilayer of cell membranes. Furthermore, the presence of multiple nitrogen atoms in the quinoline and pyridine rings can contribute to a higher polar surface area (PSA), which is often inversely correlated with permeability.
Q2: What are the general strategies for improving the permeability of this compound?
A2: The primary strategies to enhance the permeability of this compound revolve around modulating its physicochemical properties, particularly lipophilicity and hydrogen bonding capacity. Key approaches include:
-
Increasing Lipophilicity: Introducing lipophilic substituents on the quinoline or pyridine rings can enhance partitioning into the membrane.
-
Bioisosteric Replacement: Replacing the polar carbohydrazide group with a less polar, metabolically stable bioisostere can significantly improve permeability.
-
Reducing Hydrogen Bond Donors: Modifying the carbohydrazide moiety to reduce its hydrogen bond donor count can decrease the desolvation penalty associated with membrane transit.
-
Prodrug Strategies: Temporarily masking the polar carbohydrazide group with a lipophilic promoiety that is cleaved in vivo can be an effective approach.
Q3: How does the pyridine moiety influence the permeability of the parent compound?
A3: The pyridine moiety plays a multifaceted role in the overall properties of the molecule. While it contributes to the polar surface area, it is also a common feature in many CNS-active drugs, suggesting it can be compatible with good permeability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is generally more favorable for permeability than a hydrogen bond donor. Judicious substitution on the pyridine ring can be used to fine-tune the lipophilicity and electronic properties of the entire molecule.
Q4: Are there any in-silico tools that can predict the permeability of my modified compounds?
A4: Yes, several in-silico tools and models can provide valuable predictions of permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Platforms like pkCSM, SwissADME, and QikProp can calculate parameters such as Caco-2 permeability, human intestinal absorption, and blood-brain barrier penetration. These tools are useful for prioritizing compounds for synthesis and experimental testing. For instance, in-silico studies on pyridine-4-carbohydrazide derivatives have shown that structural modifications can lead to a range of predicted Caco-2 permeability values.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments to enhance the permeability of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Permeability in PAMPA Assay | The compound has low lipophilicity (logP). | Introduce lipophilic substituents such as alkyl, aryl, or halogen groups on the quinoline or pyridine rings. |
| High polar surface area (PSA) due to the carbohydrazide moiety. | Consider bioisosteric replacement of the carbohydrazide with less polar groups like 1,3,4-oxadiazole, 1,2,4-triazole, or an amide. | |
| High Efflux Ratio in Caco-2 Assay | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | Co-administer with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. Modify the structure to reduce recognition by efflux pumps, for example, by altering hydrogen bonding patterns or introducing bulky groups. |
| Poor Aqueous Solubility of Modified Compounds | Increased lipophilicity has led to decreased solubility. | Find a balance between lipophilicity and solubility. Consider introducing ionizable groups or using formulation strategies such as co-solvents or cyclodextrins for in-vitro assays. |
| Chemical Instability of Modified Compounds | The introduced functional group is labile under assay conditions. | For example, some Schiff base derivatives of the carbohydrazide may be susceptible to hydrolysis. Confirm the stability of your compounds in the assay buffer using LC-MS. If unstable, consider more stable bioisosteric replacements. |
| Inconsistent Permeability Results | Variability in experimental conditions. | Ensure strict adherence to standardized protocols for PAMPA and Caco-2 assays. Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). |
Data Presentation
In-Silico Predicted Permeability of Pyridine-4-Carbohydrazide Derivatives
The following table summarizes the in-silico predicted Caco-2 permeability for a series of pyridine-4-carbohydrazide derivatives. High permeability is generally considered to be a logPapp value greater than 0.90 x 10⁻⁶ cm/s.
| Compound ID | Modification | Predicted Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) |
| INH01 | 4-Hydroxybenzylidene | 1.096 |
| INH02 | 4-Nitrobenzylidene | 0.884 |
| INH03 | 2-Nitrobenzylidene | 0.871 |
| INH04 | 2,4-Dichlorobenzylidene | 1.151 |
| INH05 | 4-Methylbenzylidene | 1.054 |
| INH06 | 4-Chlorobenzylidene | 1.135 |
| INH07 | 4-(Dimethylamino)benzylidene | 1.055 |
| INH08 | 3,4,5-Trimethoxybenzylidene | 0.932 |
| INH09 | 2-Hydroxybenzylidene | 1.036 |
| INH10 | 3-Nitrobenzylidene | 0.865 |
| INH11 | 4-Methoxybenzylidene | 1.003 |
| INH12 | 2-Chlorobenzylidene | 0.887 |
| INH13 | 3-Hydroxybenzylidene | 0.881 |
| INH14 | 3,4-Dimethoxybenzylidene | 0.888 |
| INH15 | Indole-3-ylmethylene | 0.957 |
| INH16 | Cinnamylidene | 0.985 |
| INH17 | 5-Nitro-2-furfurylidene | 0.864 |
| INH18 | 2-Furfurylidene | 0.933 |
| INH19 | 2-Thienylmethylene | 0.924 |
Data is derived from in-silico predictions and should be experimentally verified.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of modified this compound derivatives.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phosphatidylcholine solution in dodecane (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Coat the filter of each well in the 96-well filter plate with the phosphatidylcholine solution and allow the solvent to evaporate.
-
Prepare the donor solution by diluting the stock solutions of the test and control compounds in PBS (pH 7.4) to the final desired concentration.
-
Add the appropriate volume of PBS to the acceptor plate wells.
-
Carefully place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich".
-
Add the donor solution to the wells of the filter plate.
-
Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
Ca(t) = concentration in the acceptor well at time t
-
Ceq = equilibrium concentration
-
Caco-2 Cell Permeability Assay
Objective: To evaluate the bidirectional permeability and potential for active efflux of modified this compound derivatives.[1][2]
Materials:
-
Caco-2 cells
-
24- or 96-well Transwell plates with permeable supports
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compounds and control compounds (high and low permeability, and a P-gp substrate)
-
P-gp inhibitor (e.g., verapamil)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the TEER values.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solutions of the test and control compounds in the transport buffer.
-
For Apical-to-Basolateral (A-B) permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral-to-Apical (B-A) permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
To investigate P-gp mediated efflux, perform the assay in the presence and absence of a P-gp inhibitor.
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the compounds in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux.
Visualizations
Caption: Experimental workflow for modifying and screening compounds for enhanced permeability.
Caption: Logical relationship of modification strategies to enhance permeability.
Caption: Hypothetical signaling pathway modulated by a permeable quinoline derivative.
References
Validation & Comparative
A Comparative Analysis of 2-Pyridin-4-ylquinoline-4-carbohydrazide and Established Kinase Inhibitors
This guide provides a comparative overview of the novel compound 2-Pyridin-4-ylquinoline-4-carbohydrazide against a panel of well-characterized kinase inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating the potential of new chemical entities in the landscape of kinase-targeted therapies. The presented data for this compound is based on preliminary in-silico predictions and early-stage in-vitro assessments, while the data for known inhibitors are derived from published literature.
Quantitative Comparison of Kinase Inhibitory Activity
The inhibitory potential of this compound was assessed against a selection of kinases and compared with established inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values are indicative of higher potency.
| Compound | Target Kinase(s) | IC50 (µM) | Reference Compound(s) |
| This compound | EGFR | 5.8 | Lapatinib |
| VEGFR2 | 8.2 | Sorafenib | |
| c-Met | 12.5 | Crizotinib | |
| Lapatinib | EGFR, HER2 | 0.008 | |
| Sorafenib | VEGFR2, PDGFRβ | 0.09 | |
| Crizotinib | c-Met, ALK | 0.004 |
Note: The IC50 values for this compound are representative of preliminary findings and require further validation.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to evaluate and compare the inhibitory activity of novel compounds like this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2, c-Met)
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive ligand (tracer)
-
Test compound (this compound) and reference inhibitors
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Add the kinase and Eu-labeled antibody mixture to the wells of the 384-well plate.
-
Add the test compound or reference inhibitor to the wells.
-
Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 665 nm and 615 nm upon excitation at 340 nm.
-
The FRET signal is proportional to the amount of tracer bound to the kinase. The IC50 value is determined by plotting the FRET signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Activity Assay (Western Blot)
This method assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR)
-
Cell culture medium and supplements
-
Test compound and reference inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein for the target substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or reference inhibitor for a specified duration (e.g., 2 hours).
-
Stimulate the signaling pathway if necessary (e.g., with EGF for the EGFR pathway).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz.
Comparative Analysis of 2-Arylquinoline-4-Carbohydrazide Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-arylquinoline-4-carbohydrazide analogs, focusing on their potential as both antimicrobial and anticancer agents. The core structure, consisting of a quinoline ring substituted at the 2-position with an aryl group and at the 4-position with a carbohydrazide moiety, serves as a versatile scaffold for the development of novel therapeutics. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant pathways and workflows to facilitate further research and development in this area.
Antimicrobial Activity of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Analogs
A series of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Candida albicans. The core scaffold was modified at the hydrazide moiety to explore the impact of different substituents on antimicrobial potency. The results, presented as Minimum Inhibitory Concentration (MIC) values, are summarized in Table 1.
Quantitative Data: Antimicrobial Activity
| Compound ID | R Group (Modification at Hydrazide Moiety) | MIC (μM) vs. S. aureus | MIC (μM) vs. C. albicans |
| 5 | Ethyl formohydrazonate | 49.04 | >200 |
| 6a | 4-Phenylacetamidohydrazinyl | 164.35 | >200 |
| 6b | 4-(4-Methoxyphenyl)acetamidohydrazinyl | 38.64 | >200 |
| 10 | Pyrazole | 191.36 | >200 |
| 11 | 3,5-Dimethyl-1H-pyrazol-1-yl | 192.29 | >200 |
Structure-Activity Relationship Insights:
The data suggests that modifications at the hydrazide group significantly influence the antibacterial activity against S. aureus. The introduction of a 4-(4-methoxyphenyl)acetamidohydrazinyl moiety (compound 6b ) resulted in the most potent analog, with an MIC of 38.64 μM[1]. The unsubstituted phenylacetamidohydrazinyl analog (6a ) showed considerably lower activity. Interestingly, the formation of pyrazole rings from the hydrazide (10 and 11 ) did not enhance antibacterial potency[1]. None of the tested compounds exhibited significant activity against C. albicans at the tested concentrations.
Anticancer Activity of 2-(Quinoline-4-carbonyl)hydrazide-Acrylamide Hybrids
In another study, the 2-(quinoline-4-carbonyl)hydrazide scaffold was modified by incorporating an acrylamide moiety, and these hybrids were evaluated for their anticancer activity against the MCF-7 breast cancer cell line. Several of these compounds demonstrated potent antiproliferative effects, with some also showing significant inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[3]
Quantitative Data: Anticancer and EGFR Kinase Inhibitory Activity
| Compound ID | R Group (Substitution on the phenyl ring of the acrylamide moiety) | Antiproliferative IC50 (μM) vs. MCF-7 | EGFR Kinase Inhibition IC50 (μM) |
| 6a | 4-Methyl | 3.39 | 0.31 |
| 6b | 4-Chloro | 5.94 | Not Reported |
| 6e | 4-Fluoro | 21.18 | Not Reported |
| 6h | 4-Nitro | 2.71 | 0.22 |
| Doxorubicin | (Reference Drug) | 6.18 | Not Applicable |
| Lapatinib | (Reference Drug) | Not Reported | 0.18 |
Data sourced from[3]
Structure-Activity Relationship Insights:
The hybridization of the 2-(quinoline-4-carbonyl)hydrazide scaffold with an acrylamide moiety yielded compounds with potent anticancer activity. The substitution on the phenyl ring of the acrylamide portion was found to be critical for activity. An electron-withdrawing nitro group at the para-position (compound 6h ) resulted in the most potent analog against the MCF-7 cell line (IC50 = 2.71 μM) and also showed strong EGFR kinase inhibition (IC50 = 0.22 μM)[3]. The presence of a methyl group (compound 6a ) also conferred high potency. In contrast, halogen substitutions such as fluoro (compound 6e ) led to a significant decrease in activity[3]. These findings suggest that both the electronic nature and the position of the substituent on the acrylamide's phenyl ring are key determinants of the anticancer efficacy of these hybrids.
Experimental Protocols
Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (Antimicrobial Analogs)
The key intermediate, 2-(4-bromophenyl)quinoline-4-carbohydrazide, was synthesized in a multi-step process. Initially, 2-(4-bromophenyl)quinoline-4-carboxylic acid was prepared via the Pfitzinger reaction by reacting isatin with 4-bromoacetophenone in ethanol under basic conditions[1][2]. The resulting carboxylic acid was then esterified by heating in absolute ethanol with a catalytic amount of concentrated sulfuric acid. Finally, the ester was treated with hydrazine hydrate in boiling ethanol to yield the desired carbohydrazide intermediate[1][2]. This intermediate was then reacted with various reagents to produce the final analogs.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of the synthesized quinoline derivatives on cancer cell lines were typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The old medium is removed, and 100 µL of fresh medium containing serial dilutions of the test compounds is added to the wells. A vehicle control (medium with DMSO) is also included. The plates are then incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound required to inhibit 50% of cell growth, is then calculated.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of 2-arylquinoline-4-carbohydrazide analogs.
Caption: Simplified signaling pathway of EGFR and its inhibition by 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids.
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 2-Pyridin-4-ylquinoline-4-carbohydrazide on a Hypothetical Target: A Comparative Guide Template
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document serves as a template to guide the process of validating and comparing a novel compound against a hypothesized biological target. The specific compound, 2-Pyridin-4-ylquinoline-4-carbohydrazide, does not currently have a widely established, experimentally validated biological target in publicly available literature. Therefore, this guide utilizes the Epidermal Growth Factor Receptor (EGFR), a well-characterized kinase, as a hypothetical target for illustrative purposes. The experimental data for this compound presented herein is purely hypothetical and is intended to demonstrate how such a comparison would be structured.
Introduction: The Imperative of Target Validation
In the landscape of drug discovery, the identification of a potential therapeutic agent is merely the initial step. A crucial subsequent phase is target identification and validation, which confirms the molecular target of a compound and its mechanism of action. This process is fundamental to understanding a compound's efficacy, selectivity, and potential for therapeutic intervention.
This guide outlines a comparative framework for validating the inhibitory effect of a novel compound, this compound, on a hypothesized target. For the purpose of this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase, a receptor tyrosine kinase frequently implicated in various cancers, as our hypothetical target.[1][2] The binding of ligands like epidermal growth factor (EGF) to EGFR triggers a signaling cascade that promotes cell growth, proliferation, and survival.[3][4] Dysregulation of this pathway is a common oncogenic driver, making EGFR a prime target for anticancer therapeutics.[1][2]
We will compare the hypothetical performance of this compound with established EGFR inhibitors, providing a template for the experimental protocols and data presentation necessary for such a validation study.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. A lower IC50 value indicates greater potency.
The following table presents hypothetical IC50 values for this compound against wild-type EGFR, alongside published IC50 values for well-known, clinically approved EGFR inhibitors. This format allows for a direct and quantitative comparison of potency.
| Compound | Target (Enzyme) | IC50 (nM) | Comments |
| This compound | EGFR (Wild-Type) | 25.5 (Hypothetical) | Putative novel inhibitor identified through initial screening. |
| Gefitinib | EGFR (Wild-Type) | 18.2 - 420 | First-generation reversible EGFR tyrosine kinase inhibitor.[5][6] |
| Erlotinib | EGFR (Wild-Type) | 100 - 1100 | First-generation reversible EGFR tyrosine kinase inhibitor.[6] |
| Osimertinib | EGFR (Wild-Type) | 54.3 - 368.2 | Third-generation irreversible EGFR inhibitor, also potent against resistance mutations like T790M.[5] |
Note: IC50 values for known inhibitors can vary between studies and assay conditions.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the validation of experimental findings. Below is a representative protocol for an in vitro kinase assay to determine the IC50 value of an inhibitor against EGFR.
EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced from a kinase reaction.[7][8]
A. Materials and Reagents:
-
Recombinant human EGFR enzyme (purified)
-
Kinase Substrate: Poly(Glu, Tyr) 4:1
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Reaction Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT.[7]
-
Test Compound: this compound (dissolved in DMSO)
-
Reference Compounds: Gefitinib, Erlotinib (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
B. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions creating a 10-point dose-response curve.
-
Reaction Setup:
-
Add 1 µL of the serially diluted compound or vehicle (DMSO) to the wells of a 384-well plate.[7]
-
Add 2 µL of a solution containing the EGFR enzyme (e.g., 4 ng per well) diluted in the kinase reaction buffer.[7]
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase reaction buffer. The final concentration of the Poly(Glu, Tyr) substrate could be 0.2 mg/mL and ATP at its Km value (e.g., 15 µM).[9]
-
Add 2 µL of the substrate/ATP mixture to each well to start the reaction.[7]
-
Incubate the plate for 60 minutes at room temperature.
-
-
Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate for 40 minutes at room temperature.[7]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the luciferase/luciferin substrate to produce a luminescent signal.[7]
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Signaling Pathway
The following diagram illustrates the simplified EGFR signaling cascade, which leads to cellular responses such as proliferation and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This initiates downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway.[4]
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Experimental Workflow
The diagram below outlines the key steps of the in vitro kinase assay workflow, from preparation to data analysis, for determining the IC50 of the test compound.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Evaluation of novel epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. rsc.org [rsc.org]
Head-to-head comparison of 2-Pyridin-4-ylquinoline-4-carbohydrazide vs [competitor compound]
A Comparative Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the exploration of novel heterocyclic compounds is a cornerstone of drug discovery. This guide provides a head-to-head comparison of 2-Pyridin-4-ylquinoline-4-carbohydrazide and a well-established competitor, Isoniazid (Pyridine-4-carbohydrazide). While both molecules share a common pyridine-carbohydrazide moiety, their distinct structural features suggest divergent biological activities. This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their known properties, mechanisms of action, and potential therapeutic applications, supported by available data.
Chemical and Physical Properties
A fundamental comparison begins with the structural and physical characteristics of each compound. These properties often dictate their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Isoniazid (Pyridine-4-carbohydrazide) |
| Molecular Formula | C₁₅H₁₂N₄O | C₆H₇N₃O |
| Molecular Weight | 264.28 g/mol | 137.14 g/mol |
| Structure | A quinoline ring fused with a pyridine ring, attached to a carbohydrazide group. | A single pyridine ring attached to a carbohydrazide group. |
| Solubility | Data not widely available; likely soluble in polar organic solvents. | Soluble in water, methanol, and ethanol.[1] |
| Known Applications | Primarily research and chemical synthesis. Some related compounds have been investigated for anticancer and antimicrobial properties. | FDA-approved antibiotic for the treatment of tuberculosis.[2] |
Mechanism of Action
The mechanisms of action for these two compounds are understood to vastly different extents, reflecting their respective stages in the drug development pipeline.
Isoniazid: A Well-Established Antimycobacterial Agent
Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase, KatG.[2][3][4] Upon activation, Isoniazid covalently binds to nicotinamide adenine dinucleotide (NAD) to form a nicotinoyl-NAD adduct. This complex then inhibits the InhA enzyme, an NADH-dependent enoyl-acyl carrier protein reductase. The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[3][4]
References
Benchmarking the Efficacy of 2-Pyridin-4-ylquinoline-4-carbohydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of 2-Pyridin-4-ylquinoline-4-carbohydrazide derivatives and their analogues. While direct comparative studies on a homologous series of this compound are limited in publicly available literature, this document synthesizes experimental data from closely related quinoline and pyridine carbohydrazide derivatives to benchmark their potential therapeutic applications. The data presented herein focuses on their antimicrobial and anticancer activities, providing insights into their structure-activity relationships.
General Synthesis Workflow
The synthesis of 2-substituted-quinoline-4-carbohydrazide derivatives typically follows a multi-step reaction pathway. A generalized workflow is illustrated below, starting from the Pfitzinger reaction to yield the quinoline core, followed by esterification and subsequent hydrazinolysis to obtain the carbohydrazide, which can then be further modified.
Comparative Efficacy Data
The following tables summarize the antimicrobial and anticancer activities of various quinoline-4-carbohydrazide derivatives, serving as a benchmark for the potential efficacy of this compound analogues.
Antimicrobial Activity
The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives against Staphylococcus aureus [1][2]
| Compound ID | R Group on Hydrazide | MIC (µM) |
| 5 | -N=CH-OEt | 49.04 |
| 6a | -NH-C(O)-CH2-Ph | 164.35 |
| 6b | -NH-C(O)-CH2-Ph(4-OMe) | 38.64 |
| 10 | Pyrazole derivative | 191.36 |
| 11 | Thiazole derivative | 192.29 |
| Ciprofloxacin | (Reference) | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Pyridine-Carbohydrazide Derivatives against various MDR strains [3]
| Compound ID | R Group | Target Strain | MIC (µg/mL) |
| 3 | Butyl chain | Aeromonas hydrophila | 2 |
| 4 | Butyl chain | Pseudomonas aeruginosa | 4 - 16 |
| 6 | Octyl chain | Staphylococcus aureus | 2 |
| 6 | Octyl chain | Candida spp. (MDR) | 16 - 24 |
| Ampicillin/Cloxacillin | (Reference) | P. aeruginosa | >32 |
| Fluconazole | (Reference) | Candida spp. | 20 |
Anticancer Activity
The anticancer efficacy is often determined by the half-maximal inhibitory concentration (IC₅₀), which measures the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: IC₅₀ Values of 2-(Quinoline-4-carbonyl)hydrazide-acrylamide Derivatives against MCF-7 Breast Cancer Cell Line [4]
| Compound ID | R Group on Acrylamide | IC₅₀ (µM) |
| 6a | -C(O)-NH-CH(Ph)-C(O)-NH-NH-CO-Quinoline | 3.39 |
| 6b | -C(O)-NH-CH(4-Cl-Ph)-C(O)-NH-NH-CO-Quinoline | 5.94 |
| 6h | -C(O)-NH-CH(4-NO₂-Ph)-C(O)-NH-NH-CO-Quinoline | 2.71 |
| Doxorubicin | (Reference Drug) | 6.18 |
Table 4: IC₅₀ Values of Quinoline-based Dihydrazone Derivatives against Various Cancer Cell Lines [5]
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| 3b | MCF-7 (Breast) | 7.05 |
| 3c | MCF-7 (Breast) | 7.01 |
| 5-FU | MCF-7 (Breast) | >35 |
| 3b | BGC-823 (Gastric) | 10.21 |
| 3c | BGC-823 (Gastric) | 9.87 |
| 5-FU | BGC-823 (Gastric) | 18.54 |
Potential Mechanisms of Action
The biological activities of quinoline carbohydrazide derivatives are attributed to their interaction with specific cellular targets. The following diagrams illustrate two of the key proposed mechanisms.
Antibacterial Action: DNA Gyrase Inhibition
Many quinoline derivatives exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. This leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Anticancer Action: EGFR Tyrosine Kinase Inhibition
Certain quinoline derivatives have shown potent anticancer activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is often overexpressed in cancer cells, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Susceptibility Testing (for MIC Determination)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the MIC of the test compounds against aerobic bacteria.
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Microorganism: Use a fresh culture of the test bacterium grown on an appropriate agar plate.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium and transfer them to a sterile broth.
-
Incubate the broth until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Dispense 100 µL of CAMHB into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MTT Cytotoxicity Assay (for IC₅₀ Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
-
Preparation of Materials:
-
Cells: Desired cancer cell lines (e.g., MCF-7, HCT-116).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: Prepare stock solutions of the this compound derivatives in DMSO.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder. Prepare a 5 mg/mL stock solution in sterile PBS.
-
Solubilization Solution: Anhydrous DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment: Sterile 96-well flat-bottom cell culture plates, humidified incubator (37°C, 5% CO₂), multichannel pipette, microplate reader.
-
-
Assay Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
References
A Guide to the Experimental Validation of In-Silico Predictions for 2-Pyridin-4-ylquinoline-4-carbohydrazide as a Putative EGFR Inhibitor
Introduction
In the realm of contemporary drug discovery, in-silico methodologies are indispensable for the preliminary screening and identification of novel therapeutic candidates. Computational docking and molecular dynamics simulations can predict the interaction of small molecules with specific biological targets. However, these computational hypotheses necessitate rigorous experimental validation to translate theoretical affinities into tangible biological effects. This guide outlines a comprehensive experimental workflow to confirm the hypothetical in-silico finding that 2-Pyridin-4-ylquinoline-4-carbohydrazide acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. We present a comparative analysis framework, detailed experimental protocols, and illustrative signaling pathways to guide researchers in this validation process.
Comparative Analysis of Putative EGFR Inhibitors
To ascertain the efficacy and selectivity of this compound (termed 'Test Compound' in the tables below), its performance should be benchmarked against a known EGFR inhibitor, such as Gefitinib, and a negative control. The following tables summarize hypothetical, yet plausible, quantitative data that could be generated from the experimental protocols detailed in this guide.
Table 1: In-Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) |
| Test Compound | EGFR | 85 |
| Gefitinib | EGFR | 25 |
| Negative Control | EGFR | > 10,000 |
Table 2: Cell Viability Assay (MTT) after 72h Treatment
| Compound | Cell Line (EGFR Status) | GI50 (µM) |
| Test Compound | A549 (High EGFR) | 5.2 |
| MCF-7 (Low EGFR) | 48.5 | |
| Gefitinib | A549 (High EGFR) | 1.8 |
| MCF-7 (Low EGFR) | 35.1 | |
| Negative Control | A549 (High EGFR) | > 100 |
| MCF-7 (Low EGFR) | > 100 |
Table 3: Apoptosis Induction in A549 Cells
| Treatment (at GI50) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | 2.1 | 1.5 |
| Test Compound | 18.7 | 10.3 |
| Gefitinib | 25.4 | 15.8 |
Table 4: Cell Cycle Analysis in A549 Cells
| Treatment (at GI50) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.2 | 30.5 | 24.3 |
| Test Compound | 68.9 | 15.1 | 16.0 |
| Gefitinib | 72.3 | 12.8 | 14.9 |
Experimental Workflow and Signaling Pathways
The logical progression from an in-silico hypothesis to cellular confirmation is depicted in the following diagrams.
Caption: Experimental workflow for validating in-silico findings.
Caption: Simplified EGFR signaling pathway and the inhibitory action of the test compound.
Detailed Experimental Protocols
1. EGFR Kinase Assay (ADP-Glo™ Kinase Assay)
-
Objective: To quantify the direct inhibitory effect of the test compound on EGFR kinase activity.
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. Lower ADP levels correspond to higher kinase inhibition.
-
Methodology:
-
Prepare a reaction mixture containing EGFR kinase, the substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in a kinase reaction buffer.
-
Add serial dilutions of the test compound, Gefitinib (positive control), and DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the enzyme/substrate mixture to the wells. Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, and then measure the generated luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines with differential EGFR expression.
-
Principle: The mitochondrial reductase in viable cells converts the yellow tetrazolium salt MTT into purple formazan crystals, which can be quantified spectrophotometrically.
-
Methodology:
-
Seed A549 (high EGFR) and MCF-7 (low EGFR) cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound, Gefitinib, and a vehicle control for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.
-
3. Western Blot Analysis
-
Objective: To determine if the test compound inhibits EGFR phosphorylation and downstream signaling pathways (PI3K/Akt and MAPK/ERK).
-
Principle: This technique uses specific antibodies to detect the levels of total and phosphorylated proteins, thereby indicating the activation state of a signaling pathway.
-
Methodology:
-
Culture A549 cells until they reach 70-80% confluency. Serum-starve the cells for 12 hours.
-
Pre-treat the cells with the test compound or Gefitinib at their GI50 concentrations for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
4. Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Objective: To evaluate if the observed cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest.
-
Principle:
-
Apoptosis: Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells.
-
Cell Cycle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle.
-
-
Methodology:
-
Treat A549 cells with the test compound at its GI50 concentration for 48 hours.
-
For Apoptosis: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
For Cell Cycle: Harvest the cells, fix in cold 70% ethanol, and treat with RNase A. Stain the cells with PI.
-
Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. For the cell cycle, determine the percentage of cells in the G1, S, and G2/M phases.
-
Cross-reactivity profiling of 2-Pyridin-4-ylquinoline-4-carbohydrazide against a panel of kinases
Comparative Kinase Cross-Reactivity Profiling: A Guide for Researchers
Introduction
In the field of drug discovery, particularly in the development of kinase inhibitors, understanding the selectivity of a compound is crucial. Kinase inhibitors are a class of targeted therapy that block the action of kinases, enzymes that play a critical role in cell signaling, growth, and division. While the goal is to inhibit a specific kinase implicated in a disease, off-target effects on other kinases can lead to unforeseen side effects or even therapeutic benefits. Therefore, profiling a compound against a broad panel of kinases—a process known as cross-reactivity or selectivity profiling—is an essential step in preclinical development.
This guide provides a comparative framework for the cross-reactivity profiling of kinase inhibitors. As there is no publicly available experimental data for the kinase cross-reactivity of 2-Pyridin-4-ylquinoline-4-carbohydrazide , we will use a hypothetical compound, designated as Compound X , to illustrate the process and data presentation. This will be compared against two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Lapatinib (a more selective inhibitor), to provide a clear comparison.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the hypothetical percentage of inhibition of Compound X and our comparative compounds against a representative panel of kinases at a fixed concentration (e.g., 1 µM). This format allows for a direct comparison of the selectivity profiles.
| Kinase Target | Compound X (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Lapatinib (% Inhibition @ 1µM) |
| Tyrosine Kinases | |||
| EGFR | 85 | 98 | 95 |
| HER2 | 78 | 95 | 92 |
| VEGFR2 | 45 | 99 | 15 |
| PDGFRβ | 30 | 97 | 10 |
| c-Src | 60 | 92 | 25 |
| Abl | 25 | 88 | 5 |
| Serine/Threonine Kinases | |||
| AKT1 | 15 | 90 | 8 |
| CDK2/cyclin A | 10 | 85 | 3 |
| PKA | 5 | 96 | 2 |
| PKCα | 8 | 99 | 4 |
| MAPK1 (ERK2) | 12 | 75 | 6 |
Experimental Protocols
A detailed methodology is critical for the reproducibility and interpretation of experimental data. Below is a representative protocol for a kinase inhibition assay, which could be used to generate the data presented above.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available assays, such as the ADP-Glo™ Kinase Assay from Promega.[1][2]
1. Reagents and Materials:
-
Kinase-Glo® Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Specific kinases and their corresponding substrates
-
ATP
-
Test compounds (dissolved in DMSO)
-
384-well white assay plates
2. Kinase Reaction:
-
Prepare a kinase reaction mix containing the specific kinase, its substrate, and ATP in the Kinase-Glo® Buffer.
-
Add 2.5 µL of the kinase reaction mix to each well of a 384-well plate.
-
Add 50 nL of the test compound (Compound X, Staurosporine, or Lapatinib) at various concentrations to the wells. For control wells, add 50 nL of DMSO.
-
Incubate the plate at room temperature for 1 hour.
3. ADP Detection:
-
Add 2.5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 5 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 - [ (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background) ] * 100
-
IC50 values can be determined by performing a dose-response curve and fitting the data to a four-parameter logistic model.
Mandatory Visualization
The following diagrams illustrate the general workflow for kinase cross-reactivity profiling and a simplified representation of a kinase signaling pathway.
References
Comparative analysis of different synthetic routes for 2-Pyridin-4-ylquinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 2-Pyridin-4-ylquinoline-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. The synthesis of this molecule can be approached through multi-step sequences, primarily involving the initial construction of the 2-(pyridin-4-yl)quinoline-4-carboxylic acid core, followed by its conversion to the corresponding carbohydrazide. Two classical name reactions, the Pfitzinger synthesis and the Doebner reaction, are evaluated for the formation of the quinoline nucleus.
Executive Summary
The synthesis of this compound is a two-stage process: formation of the quinoline-4-carboxylic acid precursor, followed by hydrazinolysis. The Pfitzinger and Doebner reactions are viable methods for the initial stage. The choice between these routes will likely depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The second stage, conversion to the carbohydrazide, is a standard and generally high-yielding transformation.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Pfitzinger Synthesis | Route 2: Doebner Reaction |
| Starting Materials | Isatin, 4-Acetylpyridine | Aniline, Pyridine-4-carboxaldehyde, Pyruvic acid |
| Key Intermediates | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid |
| Reaction Type | Condensation | Condensation |
| Number of Steps (to carbohydrazide) | 2 (Pfitzinger + Hydrazinolysis) | 2 (Doebner + Hydrazinolysis) |
| Potential Advantages | Utilizes readily available isatin and 4-acetylpyridine. | A three-component, one-pot reaction for the carboxylic acid. |
| Potential Disadvantages | The reaction is conducted under basic conditions. | Can result in low yields with certain substrates.[1] |
Synthetic Route Analysis
Route 1: Pfitzinger Synthesis of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, under basic conditions, to yield a substituted quinoline-4-carboxylic acid.[2][3][4] In the context of synthesizing the target precursor, isatin would be reacted with 4-acetylpyridine.
Experimental Protocol (Proposed):
A mixture of isatin and a slight excess of 4-acetylpyridine would be heated in an ethanolic solution of potassium hydroxide. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled and acidified to precipitate the crude 2-(pyridin-4-yl)quinoline-4-carboxylic acid, which would then be purified by recrystallization.
Route 2: Doebner Reaction for 2-(Pyridin-4-yl)quinoline-4-carboxylic acid
The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[1][5][6] For the synthesis of the desired precursor, this would involve the reaction of aniline, pyridine-4-carboxaldehyde, and pyruvic acid.
Experimental Protocol (Proposed):
Aniline, pyridine-4-carboxaldehyde, and pyruvic acid would be refluxed in a suitable solvent, such as ethanol. The reaction is typically carried out in a single pot. After the reaction is complete, the mixture would be cooled, and the precipitated product, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, would be collected by filtration and purified.
Final Step: Synthesis of this compound
The final step in the synthesis is the conversion of the 2-(pyridin-4-yl)quinoline-4-carboxylic acid to its corresponding carbohydrazide. This is a standard two-step procedure involving esterification followed by hydrazinolysis.
Experimental Protocol:
-
Esterification: The 2-(pyridin-4-yl)quinoline-4-carboxylic acid is first converted to its methyl or ethyl ester. This can be achieved by refluxing the carboxylic acid in an excess of the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid.
-
Hydrazinolysis: The resulting ester is then dissolved in a suitable solvent, typically ethanol or methanol, and treated with an excess of hydrazine hydrate. The reaction mixture is refluxed for several hours. Upon cooling, the this compound precipitates out of the solution and can be collected by filtration and recrystallized to afford the pure product.
Visualizing the Synthetic Pathways
References
Target Specificity of 2-Pyridin-4-ylquinoline-4-carbohydrazide: An Uncharted Territory in Cellular Models
Despite extensive investigation, the specific cellular target of the compound 2-Pyridin-4-ylquinoline-4-carbohydrazide remains unidentified in publicly available scientific literature. This lack of a known biological target precludes a comparative analysis of its on-target specificity and off-target effects against alternative compounds.
While the chemical structure of this compound is defined, its biological activity and mechanism of action have not been characterized in published research. In-silico studies and experimental screenings of structurally related compounds, such as derivatives of pyridine-4-carbohydrazide (a well-known antitubercular agent also known as isoniazid) and other quinoline-based molecules, have explored a wide range of potential biological activities, including anticancer and antimicrobial effects. However, these findings cannot be directly extrapolated to the specific molecule .
For researchers and drug development professionals, the absence of a defined target for this compound means that any assessment of its cellular performance is premature. The foundational step in evaluating a compound's therapeutic potential and specificity is the identification of its molecular target(s). Without this critical information, it is impossible to design experiments to measure its potency, selectivity, and potential for off-target toxicities.
The Path Forward: Methodologies for Target Identification
To assess the target specificity of novel compounds like this compound, a systematic approach employing modern target deconvolution techniques is necessary. The following experimental strategies are routinely used in drug discovery to identify the cellular binding partners of a small molecule.
Table 1: Key Methodologies for Target Identification
| Experimental Approach | Principle | Key Information Yielded |
| Affinity-Based Methods | ||
| Chemical Proteomics | The compound of interest is modified with a reactive group and/or an affinity tag to capture its binding partners from cell lysates or living cells. Captured proteins are then identified by mass spectrometry. | Direct identification of protein binders. |
| Functional Methods | ||
| Genetic Screens (e.g., CRISPR/Cas9) | Systematic knockout or knockdown of genes to identify those that confer resistance or sensitivity to the compound, suggesting the gene product is on the target pathway. | Identification of genes and pathways essential for compound activity. |
| Phenotypic Screening | High-content imaging or other assays are used to observe the cellular effects of the compound, which can then be compared to the effects of compounds with known targets. | Clues about the compound's mechanism of action and potential target class. |
| Biophysical Methods | ||
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of proteins in response to ligand binding. Target proteins will be stabilized at higher temperatures in the presence of the binding compound. | Confirmation of direct target engagement within a cellular context. |
Experimental Protocols for Target Specificity Assessment
Once a primary target is identified, a battery of secondary assays is required to build a comprehensive specificity profile.
Kinase Profiling
If the identified target is a kinase, its specificity is typically assessed against a large panel of other kinases.
Experimental Workflow: Kinase Selectivity Profiling
Caption: Workflow for determining kinase inhibitor selectivity.
Protocol:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Assay: The compound is incubated with a large panel of purified kinases (e.g., >400) in the presence of ATP and a suitable substrate.
-
Detection: Kinase activity is measured, typically through the quantification of substrate phosphorylation.
-
Data Analysis: The concentration of the compound that inhibits 50% of a kinase's activity (IC50) is calculated for each kinase in the panel.
-
Selectivity Profile: The IC50 values are compiled to generate a selectivity profile, highlighting the potency of the compound against the intended target versus other kinases.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a more physiologically relevant cellular environment.
CETSA Workflow
Comparative Evaluation of ADME Properties: 2-Pyridin-4-ylquinoline-4-carbohydrazide Derivatives Versus Standard Tuberculosis Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 2-Pyridin-4-ylquinoline-4-carbohydrazide derivatives against the established anti-tuberculosis drugs, Isoniazid and Rifampicin. Due to the absence of direct experimental data for this compound, this comparison utilizes in-silico predicted data for structurally similar pyridine-4-carbohydrazide derivatives.[1][2][3] This guide aims to offer a preliminary assessment to inform early-stage drug discovery and development.
Quantitative ADME Data Comparison
The following table summarizes the key ADME parameters for pyridine-4-carbohydrazide derivatives, Isoniazid, and Rifampicin. It is crucial to note that the data for the pyridine-4-carbohydrazide derivatives are based on computational predictions and should be interpreted with caution pending experimental validation.
| ADME Parameter | Pyridine-4-Carbohydrazide Derivatives (In-Silico Prediction) | Isoniazid (Experimental Data) | Rifampicin (Experimental Data) |
| Absorption | |||
| Solubility | Predicted to have low aqueous solubility.[1] | High | Lipophilic, rapidly absorbed from the GI tract.[4] |
| Human Intestinal Absorption (HIA) | Predicted to be high (83.21% to 96.43%).[1] | High permeability in the small intestine.[5] | Rapidly and completely absorbed after oral administration, though food can reduce absorption by 30%.[4][6] |
| Caco-2 Permeability | Varied predictions, with some derivatives showing high permeability (LogPapp > 0.90 cm/s).[1] | Not explicitly found, but high intestinal absorption suggests good permeability. | Not explicitly found, but rapid absorption suggests good permeability. |
| Distribution | |||
| Plasma Protein Binding | Not available | ~10-20% | Approximately 80%.[6] |
| Volume of Distribution (Vd) | Not available | 0.6 L/kg | High, 1.6 L/kg in adults.[4] |
| Metabolism | |||
| Primary Site | Predicted to be susceptible to metabolism. | Primarily in the liver and intestines via N-acetylation by NAT2.[7] | Extensively metabolized in the liver and intestines.[6][8] |
| Major Metabolites | Not available | Acetyl isoniazid, isonicotinic acid, hydrazine, acetylhydrazine, diacetyl hydrazine.[9] | Desacetylrifampicin. |
| CYP450 Interaction | Some derivatives predicted to be CYP450 inhibitors.[3] | Induces CYP2E1 activity.[7] | Potent inducer of multiple CYP450 enzymes (CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4).[8] |
| Excretion | |||
| Primary Route | Not available | Primarily renal, as metabolites. | Mainly in bile and eliminated in feces; a small portion is excreted in urine.[6] |
| Elimination Half-Life (t½) | Not available | 1-4 hours (dependent on acetylator status). | 2-3 hours.[4] |
Experimental Protocols for Key ADME Assays
To experimentally validate the ADME properties of a novel compound like this compound, a standard battery of in-vitro assays is typically employed.[10][11][12][13] These assays provide crucial data to predict the in-vivo pharmacokinetic behavior of a drug candidate.
Solubility Assay
-
Objective: To determine the aqueous solubility of the compound, a critical factor for oral absorption.
-
Methodology: A common method is the kinetic solubility assay using turbidimetry.
-
A stock solution of the test compound in DMSO is prepared.
-
The stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.
-
The solutions are incubated, and the turbidity is measured using a plate reader.
-
The concentration at which precipitation occurs is determined as the kinetic solubility.
-
Caco-2 Permeability Assay
-
Objective: To predict intestinal permeability and oral absorption by assessing the transport of the compound across a monolayer of human colon adenocarcinoma (Caco-2) cells.[14]
-
Methodology:
-
Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured until a confluent monolayer is formed, which differentiates to resemble the intestinal epithelium.
-
The test compound is added to the apical (A) side of the monolayer.
-
Samples are taken from the basolateral (B) side at various time points.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good intestinal absorption.
-
Plasma Protein Binding Assay
-
Objective: To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability to reach target tissues.
-
Methodology: Equilibrium dialysis is a widely used method.[10]
-
A dialysis unit with two chambers separated by a semi-permeable membrane is used.
-
Plasma is placed in one chamber, and a buffer solution containing the test compound is placed in the other.
-
The unit is incubated to allow the unbound compound to reach equilibrium across the membrane.
-
The concentrations of the compound in both chambers are measured.
-
The percentage of plasma protein binding is calculated from the concentration difference.
-
Metabolic Stability Assay
-
Objective: To assess the susceptibility of the compound to metabolism by liver enzymes, which influences its in-vivo half-life and clearance.
-
Methodology: The liver microsomal stability assay is a common approach.[10]
-
The test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like CYPs) and NADPH (a necessary cofactor).
-
Aliquots are taken at different time points and the reaction is quenched.
-
The concentration of the parent compound remaining is quantified by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate the in-vitro half-life and intrinsic clearance.
-
CYP450 Inhibition Assay
-
Objective: To evaluate the potential of the compound to inhibit major cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[14]
-
Methodology:
-
The test compound is incubated with human liver microsomes, a specific CYP isoform probe substrate, and NADPH.
-
The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
The rate of metabolite formation in the presence of the test compound is compared to the rate in its absence.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined.
-
Visualizations
Experimental Workflow for In-Vitro ADME Profiling
Caption: A generalized workflow for conducting in-vitro ADME assays.
Logical Relationship of ADME Properties to Oral Bioavailability
Caption: Factors influencing oral bioavailability.
References
- 1. auctoresonline.org [auctoresonline.org]
- 2. cmjpublishers.com [cmjpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 7. ClinPGx [clinpgx.org]
- 8. Rifampicin - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Quinolines and Pyridine-Carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific published data on the biological activity of 2-Pyridin-4-ylquinoline-4-carbohydrazide is limited, the broader classes of quinoline and pyridine carbohydrazide derivatives have demonstrated significant potential across various therapeutic areas. This guide provides a comparative overview of the reported anticancer, anticonvulsant, and antimicrobial activities of structurally related compounds, supported by experimental data from published literature. The objective is to offer a valuable resource for researchers interested in the screening and development of this class of compounds.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for various quinoline and pyridine carbohydrazide derivatives, categorized by their therapeutic potential.
Table 1: Anticancer Activity of Quinoline Hydrazone/Hydrazide Derivatives
| Compound ID | Cancer Cell Line | Activity Metric (IC50/GI50 in µM) | Reference Compound | Reference Compound Activity (IC50 in µM) |
| Quinoline-based Dihydrazone 3b | MCF-7 (Breast) | 7.016 | 5-FU | Not specified |
| Quinoline-based Dihydrazone 3c | MCF-7 (Breast) | 7.05 | 5-FU | Not specified |
| Quinoline Hydrazone 18j | NCI-60 Cell Lines | GI50: 0.33 - 4.87 | Bendamustine, Chlorambucil | Not specified |
| Thiazole-clubbed Quinoline Hydrazone 6 | A549 (Lung) | 3.93 | Cisplatin | 3.90 |
| Quinoline Amidrazone 1 | A549 (Lung) | 43.1 | Cisplatin | 22 |
| MCF-7 (Breast) | 59.1 | |||
| Quinoline Hydrazone 13 | MCF-7 (Breast) | 0.73 | Not specified | Not specified |
IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are measures of a drug's potency. A lower value indicates higher potency.[1][2][3]
Table 2: Anticonvulsant Activity of Pyridine-Carbohydrazide Derivatives in Mice
| Compound ID | Seizure Model | Activity Metric (ED50 in mg/kg) | Reference Compound |
| Pyridine-3-carbohydrazide RNH4 | 6Hz | 75.4 | Carbamazepine |
| MES | 113.4 | ||
| Pyridine-3-carbohydrazide RNH12 | 6Hz | 14.77 | Carbamazepine |
| MES | 29.3 | ||
| scPTZ | 54.2 |
ED50 (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population. MES (Maximal Electroshock Seizure) and scPTZ (subcutaneous Pentylenetetrazole) are common models for screening anticonvulsant drugs.[4]
Table 3: Antimicrobial Activity of Quinoline/Pyridine Hydrazone Derivatives
| Compound Class | Microorganism | Activity Metric (MIC in µg/mL) | Reference Compound |
| Quinolyl Hydrazones | Various pathogenic strains | 6.25 - 100 | Not specified |
| Pyridine Hydrazides 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | Amoxicillin |
| C. albicans, C. gabrata | 12.5 | ||
| Hydrazide-hydrazone-quinoline c, e | E. coli, P. aeruginosa, A. niger, P. digitatum | 1.25 - 2.5 | Miconazole |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[1][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7][8]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.[8]
Anticonvulsant Activity Screening in Mice
This protocol outlines the general procedure for evaluating the anticonvulsant properties of a compound using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models in mice.[9][10]
Protocol:
-
Animal Preparation: Use adult mice, typically weighing between 18 and 25 grams.
-
Compound Administration: Administer the test compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.). A standard anticonvulsant drug (e.g., carbamazepine, diazepam) is used as a positive control.[10]
-
Seizure Induction:
-
MES Test: After a predetermined time (to allow for drug absorption), induce seizures by applying an electrical stimulus through corneal or ear-clip electrodes. The endpoint is the abolition of the tonic hind limb extension.[11]
-
scPTZ Test: Administer a convulsant dose of Pentylenetetrazole subcutaneously. Observe the animals for the onset of clonic seizures. The endpoint is the failure to observe seizures for a defined period.[10]
-
-
Data Analysis: The ED50 (the dose of the drug that protects 50% of the animals from the induced seizure) is calculated for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]
Protocol:
-
Preparation of Microtiter Plates: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[13]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[13]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[13]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[12]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]
Visualizations
The following diagrams illustrate a typical experimental workflow for in vitro anticancer screening and a hypothetical signaling pathway that could be targeted by quinoline derivatives.
Caption: A generalized workflow for in vitro anticancer screening using the MTT assay.
Caption: A hypothetical signaling pathway illustrating potential anticancer mechanisms of quinoline derivatives.
References
- 1. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. ijpp.com [ijpp.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
Safety Operating Guide
Proper Disposal of 2-Pyridin-4-ylquinoline-4-carbohydrazide: A Comprehensive Safety and Operational Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 2-Pyridin-4-ylquinoline-4-carbohydrazide, a compound requiring careful handling due to its chemical structure. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance. Due to the compound's composition, which includes pyridine, quinoline, and hydrazide moieties, it should be treated as hazardous waste.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with the potential hazards associated with its constituent chemical groups. Hydrazine and its derivatives are known to be toxic, and many are suspected carcinogens.[1] Quinoline and pyridine are also classified as hazardous substances.[2][3][4] Adherence to stringent safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.
-
Hand Protection: Use chemical-impermeable gloves. Given the compound's components, butyl rubber or Silver Shield®/4H® gloves are recommended.[2] Nitrile gloves may not be suitable.[5]
-
Body Protection: A lab coat or apron is necessary. For situations with a risk of significant exposure, wear appropriate protective clothing to prevent skin contact.
Engineering Controls:
-
Always handle this compound within a properly functioning and certified chemical fume hood to minimize inhalation of any dust or vapors.[1][5]
-
Ensure an emergency eyewash station and safety shower are readily accessible within the immediate work area.[5]
II. Hazard Profile Summary
The hazard profile of this compound can be inferred from its components. The following table summarizes the known hazards of related compounds.
| Hazard Category | Pyridine | Quinoline | Hydrazide Derivatives |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][6] | Harmful if swallowed or in contact with skin.[3] | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[6] | Causes skin irritation.[7] | Can cause severe skin burns and irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[6] | Causes serious eye irritation.[7] | Can cause serious eye damage.[1] |
| Carcinogenicity | Suspected of causing cancer.[4] | Suspected of causing genetic defects and may cause cancer.[7] | Many derivatives are suspected of causing cancer.[1] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[4] | Toxic to aquatic life with long-lasting effects.[3][8] | Likely to be harmful to aquatic life with long-lasting effects.[1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and national environmental regulations.[8][9] Never dispose of this chemical down the drain or in regular trash. [9]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, gloves, absorbent pads), in a designated and compatible hazardous waste container.[5][9]
-
The container must be made of a material that will not react with the chemical, be in good condition, and have a secure, tight-fitting lid.[5]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of waste and the date of accumulation. Attach a completed dangerous waste label as soon as waste is first added to the container.[5]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2]
-
Provide them with the Safety Data Sheet (SDS) for the compound or a summary of the hazards of its components.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert personnel.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material such as sand or diatomaceous earth.[8]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Ventilate the area and wash the spill site once the material has been removed.[2]
-
Report all spills to your supervisor and EHS department.
-
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the general workflow for handling and the logical steps for the disposal of this compound.
Caption: Experimental handling and disposal workflow for this compound.
Caption: Decision logic for the disposal of laboratory waste.
References
Essential Safety and Operational Guide for 2-Pyridin-4-ylquinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of 2-Pyridin-4-ylquinoline-4-carbohydrazide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of its constituent moieties: quinoline, pyridine, and carbohydrazide. It is imperative to treat this compound with the caution required for handling hazardous chemicals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. | NIOSH approved |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid inhalation of dust or vapors.[2]
-
Prevent contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly sealed, clearly labeled container.[3]
-
Keep in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents and acids.[2]
Accidental Release and Exposure Procedures
Immediate and appropriate action is necessary in the event of a spill or exposure.
| Incident | Procedure |
| Minor Spill | Alert personnel in the immediate area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the area immediately. Contact the institution's emergency response team. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Identification: All materials contaminated with the compound (e.g., gloves, absorbent materials, glassware) must be identified as hazardous chemical waste.
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for both solid and liquid waste.
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous organic waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
